Antituberculosis agent-7
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H19F4NO3 |
|---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
3-[2-[3-[(3,5-difluorophenyl)methoxy]oxetan-3-yl]-3-fluorophenoxy]-8-fluoro-2-methylquinoline |
InChI |
InChI=1S/C26H19F4NO3/c1-15-23(10-17-4-2-6-21(30)25(17)31-15)34-22-7-3-5-20(29)24(22)26(13-32-14-26)33-12-16-8-18(27)11-19(28)9-16/h2-11H,12-14H2,1H3 |
InChI Key |
YLGFHYCMWZAAJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=CC=C(C2=N1)F)OC3=C(C(=CC=C3)F)C4(COC4)OCC5=CC(=CC(=C5)F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Emergence of TBA-7371: A Novel Antituberculosis Agent Targeting the Mycobacterial Cell Wall
A Technical Whitepaper on the Discovery, Synthesis, and Evaluation of a Promising DprE1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuberculosis (TB) remains a formidable global health challenge, necessitating the urgent development of novel therapeutics with unique mechanisms of action. This whitepaper provides an in-depth technical guide to TBA-7371, a promising antituberculosis agent currently in clinical development. It is highly probable that "Antituberculosis agent-7" is a colloquial or internal reference to this compound. TBA-7371 is a potent, non-covalent inhibitor of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall. This document details the discovery, synthesis, mechanism of action, and comprehensive preclinical and clinical evaluation of TBA-7371, presenting key quantitative data, detailed experimental protocols, and visualizations of its mode of action and development workflow.
Introduction
The landscape of tuberculosis treatment has been marred by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. This has created a critical need for new drugs that can overcome existing resistance mechanisms and shorten the lengthy treatment regimens of current therapies. TBA-7371 has emerged as a significant candidate in the TB drug development pipeline, offering a novel mechanism of action that is distinct from existing first- and second-line drugs.
Discovery and Synthesis
TBA-7371 was identified through a collaborative effort between AstraZeneca and the TB Alliance. It is a derivative of the 1,4-azaindole class of compounds, which was developed using a scaffold morphing approach from an initial imidazopyridine hit.[1] This strategy aimed to optimize the compound's antimycobacterial activity, physicochemical properties, and pharmacokinetic profile.
While a detailed, step-by-step synthesis protocol for TBA-7371 is not publicly available due to its status as a compound in clinical development, the general approach involves the synthesis and modification of the 1,4-azaindole core. The synthesis of related azaindole derivatives as DprE1 inhibitors has been described in the scientific literature, providing a foundational understanding of the synthetic strategies employed.[2][3]
Mechanism of Action
TBA-7371 exerts its bactericidal effect by targeting a crucial enzyme in the biosynthesis of the mycobacterial cell wall: decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). DprE1 is a key component of the decaprenyl-phosphate-arabinose pathway, which is responsible for the formation of arabinogalactan and lipoarabinomannan, essential structural components of the mycobacterial cell wall.
TBA-7371 is a non-covalent inhibitor of DprE1, binding to the enzyme and preventing its catalytic activity.[1] This inhibition disrupts the synthesis of the arabinan layer of the cell wall, leading to a loss of cell wall integrity and ultimately, bacterial cell death.
Figure 1: Signaling pathway illustrating the mechanism of action of TBA-7371.
Quantitative Data
The efficacy of TBA-7371 has been demonstrated through extensive in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of TBA-7371
| Parameter | Value | Organism/Target | Reference |
| MIC | 0.64 µg/mL | M. tuberculosis | [4] |
| 1 µg/mL | M. tuberculosis (Erdman & H37Rv) | [4] | |
| MIC Range | 0.78-3.12 µM | M. tuberculosis | |
| MIC90 | 0.64 µg/mL | 96 clinical drug-susceptible and drug-resistant M. tuberculosis isolates | |
| IC50 | 10 nM | DprE1 Enzyme |
Table 2: In Vivo Efficacy of TBA-7371 in Mouse Models
| Mouse Model | Dose | Route of Administration | Treatment Duration | Efficacy (CFU Reduction in Lungs) | Reference |
| BALB/c (Chronic Infection) | 100 mg/kg, once daily | Oral gavage | - | 1.5-log10 | |
| C3HeB/FeJ | 50, 100, 200 mg/kg, twice daily | Oral gavage | 8 weeks | Significant, dose-dependent reduction | [4] |
Table 3: Phase 2a Clinical Trial Data
| Trial Phase | Population | Key Finding | Reference |
| Phase 2a | Patients with drug-susceptible pulmonary tuberculosis | Well-tolerated with significant, dose-dependent bactericidal activity over 14 days |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the evaluation of TBA-7371.
Minimum Inhibitory Concentration (MIC) Determination: Resazurin Microtiter Assay (REMA)
The REMA is a colorimetric assay used to determine the MIC of a compound against M. tuberculosis.
-
Preparation of Drug Plates: Two-fold serial dilutions of TBA-7371 are prepared in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Inoculum Preparation: A suspension of M. tuberculosis (e.g., H37Rv) is prepared and adjusted to a McFarland standard of 1.0, then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the wells.
-
Inoculation and Incubation: The prepared inoculum is added to each well of the drug plate. The plate is sealed and incubated at 37°C for 7 days.
-
Addition of Resazurin: A solution of resazurin (typically 0.01% w/v) is added to each well.
-
Reading Results: The plate is re-incubated for 24-48 hours. A color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest concentration of the drug that prevents this color change.[5][6]
Figure 2: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
DprE1 Inhibition Assay
The inhibitory activity of TBA-7371 against the DprE1 enzyme can be assessed using a radioactive assay.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified DprE1 and DprE2 enzymes, FAD, ATP, NAD, and NADP in a suitable buffer (e.g., 50 mM Mops, pH 7.9, 10 mM MgCl2).[7]
-
Inhibitor Incubation: The enzymes are pre-incubated with varying concentrations of TBA-7371 for a defined period (e.g., 30 minutes at 30°C).[7]
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of radiolabeled substrate, 14C-decaprenylphosphoryl-β-D-ribose (14C-DPR).[7]
-
Reaction Quenching and Extraction: After a specific incubation time, the reaction is stopped, and the lipids are extracted.
-
Analysis: The reaction products are analyzed by thin-layer chromatography (TLC) and autoradiography to quantify the conversion of 14C-DPR to 14C-decaprenylphosphoryl-β-D-arabinofuranose (14C-DPA).
-
IC50 Determination: The concentration of TBA-7371 that inhibits 50% of the DprE1 activity (IC50) is calculated from the dose-response curve.
Figure 3: Experimental workflow for the DprE1 inhibition assay.
In Vivo Efficacy in a Mouse Model of Tuberculosis
The bactericidal activity of TBA-7371 in a living organism is evaluated using a mouse model of chronic tuberculosis.
-
Animal Model: BALB/c or C3HeB/FeJ mice are commonly used.
-
Infection: Mice are infected with a low-dose aerosol of M. tuberculosis (e.g., Erdman or H37Rv strain) to establish a pulmonary infection.[8]
-
Treatment: After a chronic infection is established (typically 4-6 weeks post-infection), mice are treated with TBA-7371 administered by oral gavage at various doses and frequencies. A control group receives the vehicle.
-
Efficacy Assessment: At different time points during and after treatment, cohorts of mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar.
-
CFU Enumeration: After incubation for 3-4 weeks, the number of colony-forming units (CFU) is counted to determine the bacterial load in the organs.
-
Data Analysis: The reduction in CFU in the treated groups is compared to the control group to determine the in vivo efficacy of TBA-7371.
Figure 4: Experimental workflow for in vivo efficacy studies in a mouse model.
Conclusion
TBA-7371 represents a significant advancement in the field of antituberculosis drug discovery. Its novel mechanism of action as a non-covalent inhibitor of DprE1 provides a new avenue for combating drug-resistant strains of M. tuberculosis. The compelling preclinical data, demonstrating potent in vitro activity and significant in vivo efficacy, have paved the way for its ongoing clinical evaluation. This technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted evaluation of TBA-7371, underscoring its potential as a future cornerstone of tuberculosis therapy. Further clinical studies will be crucial in fully elucidating its safety and efficacy profile in humans.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,4-azaindole, a potential drug candidate for treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure based pharmacophore modelling approach for the design of azaindole derivatives as DprE1 inhibitors for tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Action of Antituberculosis Agent-7 (A-7) Against Mycobacterium tuberculosis
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: The compound "Antituberculosis Agent-7 (A-7)" is a representative composite based on publicly available data on novel antituberculosis agents. This document is intended to serve as a technical example and is not an analysis of a specific, named therapeutic agent.
Executive Summary
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1][2] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb necessitates the development of new therapeutic agents with novel mechanisms of action.[1][3][4] This guide provides a detailed technical overview of a representative novel antituberculosis agent, herein referred to as "this compound (A-7)". A-7 exemplifies a new class of drugs targeting the cellular energy production of Mtb, a critical pathway for both replicating and non-replicating bacilli.[5][6] This document outlines the mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the targeted signaling pathways.
Mechanism of Action of A-7
A-7's primary mechanism of action is the inhibition of the F1Fo-ATP synthase, a crucial enzyme in the electron transport chain of M. tuberculosis.[5][6] This inhibition disrupts the bacterium's ability to generate ATP, leading to a rapid bactericidal effect.[5] This mode of action is particularly effective against both actively replicating and dormant, non-replicating mycobacteria, which are notoriously difficult to eradicate with traditional antibiotics.[7]
Signaling Pathway
The targeted pathway is central to Mtb's energy metabolism. A-7 specifically binds to the F1Fo-ATP synthase, preventing the translocation of protons and the subsequent synthesis of ATP. This disruption of the proton motive force has downstream effects on various cellular processes that are dependent on ATP, ultimately leading to cell death.
Caption: Inhibition of M. tuberculosis F1Fo-ATP synthase by A-7.
Quantitative Data Summary
The following tables summarize key quantitative data for A-7 based on representative values for novel antitubercular agents with a similar mechanism of action.
Table 1: In Vitro Efficacy of A-7
| Parameter | Value | Reference Strain |
| MIC50 | 0.05 µg/mL | M. tuberculosis H37Rv |
| MIC90 | 0.1 µg/mL | M. tuberculosis H37Rv |
| MBC | 0.2 µg/mL | M. tuberculosis H37Rv |
| MIC50 (MDR strains) | 0.06 µg/mL | Clinical Isolates |
Table 2: In Vivo Efficacy of A-7 in a Murine Model
| Dosing Regimen | Reduction in CFU (log10) in Lungs | Treatment Duration |
| 25 mg/kg, daily | 2.5 | 4 weeks |
| 50 mg/kg, daily | 4.0 | 4 weeks |
| 100 mg/kg, daily | 5.5 | 4 weeks |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of A-7.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from standard microplate-based assays for determining the in vitro activity of experimental compounds against M. tuberculosis.[8]
Objective: To determine the minimum concentration of A-7 that inhibits the visible growth of M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
96-well microtiter plates
-
A-7 stock solution (in DMSO)
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of A-7 in Middlebrook 7H9 broth in a 96-well plate. The final concentrations should range from 64 µg/mL to 0.008 µg/mL.
-
Inoculate a mid-log phase culture of M. tuberculosis H37Rv into fresh 7H9 broth and adjust the optical density at 600 nm (OD600) to 0.05-0.1, which corresponds to approximately 1 x 10^7 CFU/mL.
-
Dilute the bacterial suspension 1:100 in 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate containing the A-7 dilutions.
-
Include a positive control (no drug) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 7-14 days.
-
The MIC is determined as the lowest concentration of A-7 that prevents a visible color change of a resazurin-based indicator dye or by measuring the OD600.
In Vivo Efficacy in a Murine Model of Tuberculosis
This protocol describes a standard method for evaluating the in vivo efficacy of a new antituberculosis agent in a mouse model.
Objective: To assess the bactericidal activity of A-7 in the lungs of mice infected with M. tuberculosis.
Materials:
-
BALB/c mice (6-8 weeks old)
-
M. tuberculosis H37Rv
-
Aerosol infection chamber
-
A-7 formulation for oral gavage
-
Middlebrook 7H11 agar plates
Procedure:
-
Infect BALB/c mice with a low-dose aerosol of M. tuberculosis H37Rv to achieve an initial implantation of 50-100 CFU in the lungs.
-
Four weeks post-infection, confirm the bacterial burden in the lungs of a subset of mice.
-
Randomly assign the remaining mice to treatment groups (e.g., vehicle control, A-7 at various doses, and a positive control drug like isoniazid).
-
Administer A-7 orally once daily for 4 weeks.
-
At the end of the treatment period, euthanize the mice, and homogenize the lungs in phosphate-buffered saline.
-
Plate serial dilutions of the lung homogenates on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU per lung.
-
The efficacy of A-7 is determined by the reduction in the mean log10 CFU in the lungs of treated mice compared to the vehicle control group.
Signaling Pathways and Experimental Workflows
Host-Pathogen Interaction and A-7's Potential Impact
While A-7 directly targets Mtb, understanding the host's immune response is crucial. Mtb infection triggers a complex signaling cascade in host macrophages, often involving pathways like NF-κB and MAPK.[9] By rapidly killing the bacteria, A-7 can indirectly modulate these host responses, potentially reducing the chronic inflammation associated with TB.
Caption: A-7's indirect effect on host inflammatory pathways.
Drug Discovery and Development Workflow
The identification and development of novel antituberculosis agents like A-7 follow a rigorous pipeline, from initial screening to clinical trials.[10]
Caption: The general workflow for antituberculosis drug discovery.
Conclusion
This compound represents a promising class of novel therapeutic agents with a distinct mechanism of action that is effective against both drug-susceptible and drug-resistant strains of M. tuberculosis. Its ability to target the energy metabolism of the bacterium makes it a valuable candidate for inclusion in new, shorter, and more effective treatment regimens for tuberculosis. Further research and clinical development are warranted to fully elucidate its therapeutic potential.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. New anti-tuberculosis drugs with novel mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New anti-tuberculosis drugs in clinical trials with novel mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in Key Drug Target Identification and New Drug Development for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are some known drug targets in Mycobacterium tuberculosis? [synapse.patsnap.com]
- 6. Frontiers | State-of-the-art strategies to prioritize Mycobacterium tuberculosis drug targets for drug discovery using a subtractive genomics approach [frontiersin.org]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Rapid Microbiologic and Pharmacologic Evaluation of Experimental Compounds against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological analysis of signal transduction pathways required for mycobacterium tuberculosis-induced IL-8 and MCP-1 production in human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Discovery for Mycobacterium tuberculosis Using Structure-Based Computer-Aided Drug Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of Oxetanyl-Quinoline Derivatives Against Tuberculosis: A Technical Guide
Disclaimer: As of November 2025, publicly available research specifically detailing the in vitro evaluation of oxetanyl-quinoline derivatives against Mycobacterium tuberculosis is limited. Therefore, this guide presents a framework for such an evaluation, utilizing methodologies and data presentation formats drawn from studies on closely related quinoline derivatives. The quantitative data herein is illustrative and based on representative quinoline compounds to demonstrate the application of the described protocols.
Introduction
Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the discovery of novel therapeutic agents. Quinoline-based compounds have emerged as a promising class of antitubercular agents, with some derivatives showing potent activity against both drug-susceptible and drug-resistant strains of Mtb. The incorporation of an oxetanyl moiety into the quinoline scaffold presents an intriguing strategy for the development of new anti-TB drug candidates. The oxetane ring can modulate physicochemical properties such as solubility and metabolic stability, potentially improving the overall drug-like characteristics of the quinoline core.
This technical guide provides a comprehensive overview of the key in vitro assays required to evaluate the antitubercular potential of novel oxetanyl-quinoline derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical assessment of new anti-TB compounds.
Data Presentation: In Vitro Activity of Representative Quinoline Derivatives
The following tables summarize the type of quantitative data that should be generated for oxetanyl-quinoline derivatives. The data presented here is for representative non-oxetanyl quinoline compounds, sourced from various studies, to illustrate the data structure.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Quinoline Derivatives against M. tuberculosis H37Rv
| Compound ID | Modification on Quinoline Core | MIC (µg/mL) | MIC (µM) | Reference Compound | MIC (µg/mL) |
| QD-18 | 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl | 0.5 | - | Isoniazid | 0.05 |
| QD-19 | 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl | 0.25 | - | Rifampicin | 0.1 |
| QD-20 | 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl | 0.25 | - | Ethambutol | 2.5 |
| QD-21 | 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl | 0.25 | - | ||
| Compound 7g | Isoxazole containing side-chain | - | 0.77 | Isoniazid | - |
| Compound 13 | Isoxazole containing side-chain | - | 0.95 | Rifampicin | - |
Data for QD compounds sourced from a study on 1,2,4-oxadiazole quinoline derivatives.[1] Data for compounds 7g and 13 sourced from a study on isoxazole quinoline-based compounds.[2]
Table 2: Cytotoxicity of Representative Quinoline Derivatives against Mammalian Cell Lines
| Compound ID | Cell Line | Assay | IC50 (µM) | Selectivity Index (SI = IC50/MIC) |
| QD-18 | HEK293T | MTT | >50 | >100 |
| QD-19 | HEK293T | MTT | >50 | >200 |
| QD-20 | HEK293T | MTT | >50 | >200 |
| QD-21 | HEK293T | MTT | >50 | >200 |
| Compound 7g | Vero | - | >128 | >166 |
| Compound 13 | Vero | - | >128 | >134 |
Data for QD compounds sourced from a study on 1,2,4-oxadiazole quinoline derivatives.[1] Data for compounds 7g and 13 sourced from a study on isoxazole quinoline-based compounds.[2]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a compound is the lowest concentration that inhibits the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method for determining the MIC of compounds against M. tuberculosis.[2][3]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.
-
96-well microplates
-
Alamar Blue reagent
-
Test compounds (oxetanyl-quinoline derivatives)
-
Standard anti-TB drugs (e.g., isoniazid, rifampicin)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Mtb Inoculum: Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute 1:20 in fresh broth.
-
Compound Dilution: Prepare a stock solution of each test compound in DMSO. Perform serial two-fold dilutions of the compounds in the 96-well plates using supplemented 7H9 broth to achieve the desired concentration range. The final DMSO concentration should not exceed 1%, as higher concentrations can be toxic to the bacteria.
-
Inoculation: Add 100 µL of the diluted Mtb inoculum to each well containing the test compounds. Include a drug-free control (inoculum only) and a sterile control (broth only).
-
Incubation: Seal the plates with a breathable sealant and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Second Incubation: Re-incubate the plates at 37°C for 24 hours.
-
Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Cytotoxicity Assay
It is crucial to assess the toxicity of the compounds against mammalian cells to determine their therapeutic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity.
Materials:
-
Mammalian cell line (e.g., Vero, HEK293T, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Test compounds (oxetanyl-quinoline derivatives)
-
DMSO
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Visualizations
Experimental Workflows
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Caption: Workflow for the MTT Cytotoxicity Assay.
Logical Relationship
Caption: Logical flow for hit identification in anti-TB drug discovery.
Conclusion
The in vitro evaluation of novel oxetanyl-quinoline derivatives against Mycobacterium tuberculosis is a critical first step in the drug discovery pipeline. By following standardized protocols for determining anti-mycobacterial activity and cytotoxicity, researchers can effectively identify promising lead compounds. The systematic presentation of quantitative data, as outlined in this guide, facilitates the comparison of derivatives and the elucidation of structure-activity relationships. While specific data on oxetanyl-quinolines is not yet widely available, the established methodologies for other quinoline derivatives provide a robust framework for their evaluation. Future studies are warranted to explore the potential of this specific chemical class in the fight against tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationships for a series of quinoline-based compounds active against replicating and nonreplicating Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-aminoquinoline analogues and their platinum(II) complexes as new antileishmanial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Structure-Activity Relationship of Antituberculosis Agent-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the structure-activity relationship (SAR) of a novel class of potential antituberculosis compounds, focusing on "Antituberculosis agent-7". This agent, identified as compound 9h in the primary literature, is a promising oxetanyl-quinoline derivative. This document outlines the quantitative biological data, detailed experimental protocols, and a proposed mechanism of action based on in silico studies.
Core Compound Structure
This compound belongs to a series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives. The core scaffold consists of a quinoline ring linked to a fluorophenoxy group, which in turn is attached to an oxetane ring bearing a substituted benzyloxy moiety.
Data Presentation: Antitubercular Activity
The antitubercular activity of this compound and its analogs was evaluated against the Mycobacterium tuberculosis H37Rv strain using the Microplate Alamar Blue Assay (MABA). The Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents a color change of the resazurin dye from blue to pink, was determined. The results are summarized in the table below.[1]
| Compound ID | R Group (Substitution on Benzyloxy) | MIC (μM)[2] |
| 9a | H | 57.73 |
| 9b | 4-Br | 3.41 |
| 9c | 4-Cl | 3.41 |
| 9d | 4-F | 6.11 |
| 9e | 4-CN | 27.29 |
| 9f | 3-CN | 12.23 |
| 9g | 3-NO₂ | 6.11 |
| 9h (this compound) | 3,5-di-F | 3.41 |
| 9i | 4-OCH₃ | 6.11 |
| Pyrazinamide | Standard | > 255.8 |
| Isoniazid | Standard | 2.26 |
| Rifampicin | Standard | 0.03 |
Structure-Activity Relationship (SAR) Analysis:
The data reveals key structural features influencing the antitubercular potency of this series:
-
Halogen Substitution: The introduction of halogen atoms on the benzyloxy ring significantly enhances antitubercular activity. Compounds with 4-bromo (9b ), 4-chloro (9c ), and 3,5-difluoro (9h , this compound) substitutions demonstrated the highest potency with a MIC of 3.41 μM.[2]
-
Electron-Withdrawing Groups: While electron-withdrawing groups appear to be favorable, their position and nature influence the activity. For instance, a 4-cyano group (9e ) resulted in a higher MIC (27.29 μM) compared to a 3-cyano group (9f , 12.23 μM). A nitro group at the 3-position (9g ) also conferred good activity (6.11 μM).
-
Unsubstituted Ring: The unsubstituted analog (9a ) exhibited the lowest activity in the series (MIC = 57.73 μM), highlighting the importance of substitutions on the benzyloxy moiety for potent antitubercular effects.[1]
Experimental Protocols
General Synthesis of 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives (9a-i)
The synthesis of the target compounds involved a multi-step process. The key final step is the reaction of 3-(2-(3-(hydroxymethyl)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline with various substituted benzyl bromides.
Synthesis of this compound (Compound 9h):
A mixture of 3-(2-(3-(hydroxymethyl)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline (1.0 mmol), potassium carbonate (K₂CO₃) (2.0 mmol), and tetrabutylammonium bromide (TBAB) (0.5 mmol) in dimethylformamide (DMF) (10 mL) was stirred at room temperature for 30 minutes. To this reaction mixture, 3,5-difluorobenzyl bromide (1.2 mmol) was added, and the reaction was continued at 80 °C for 8-10 hours. The progress of the reaction was monitored by thin-layer chromatography (TLC). After completion, the reaction mixture was poured into ice-cold water, and the resulting solid was filtered, washed with water, and dried. The crude product was purified by column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure compound 9h .
Antitubercular Activity Screening: Microplate Alamar Blue Assay (MABA)
The in vitro antitubercular activity of the synthesized compounds (9a-i) was determined against Mycobacterium tuberculosis H37Rv (ATCC No-27294).[1]
-
Preparation of Inoculum: A stock of M. tuberculosis H37Rv was prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). The turbidity of the bacterial suspension was adjusted to a McFarland standard of 1.
-
Drug Dilutions: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in 7H9 broth in a 96-well microplate to obtain a range of concentrations.
-
Inoculation: Each well was inoculated with the prepared bacterial suspension. Standard antitubercular drugs (pyrazinamide, isoniazid, and rifampicin) were used as positive controls, and wells containing only broth and bacteria served as negative controls.
-
Incubation: The microplates were incubated at 37 °C for 5-7 days.
-
Addition of Alamar Blue: After the incubation period, a solution of Alamar Blue (resazurin) was added to each well.
-
Re-incubation and Observation: The plates were re-incubated for 24 hours. A color change from blue to pink indicated bacterial growth, while the absence of a color change indicated inhibition of bacterial growth. The MIC was recorded as the lowest concentration of the compound that prevented the color change.[1]
Mandatory Visualizations
Proposed Mechanism of Action: ATP Synthase Inhibition
In silico docking studies were performed to elucidate the plausible mechanism of action of this series of compounds. The results suggest that these oxetanyl-quinoline derivatives may act as inhibitors of ATP synthase, a crucial enzyme for energy production in Mycobacterium tuberculosis. The diagram below illustrates the proposed binding interaction of this compound within the active site of ATP synthase.[3]
Caption: Proposed binding of this compound to ATP synthase.
Experimental Workflow
The overall workflow for the synthesis and evaluation of the novel oxetanyl-quinoline derivatives is depicted below.
Caption: Experimental workflow for the study of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Delving into the Antimycobacterial Potential of Antituberculosis Agent-7: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive initial characterization of the antimycobacterial properties of Antituberculosis Agent-7, a novel oxetanyl-quinoline derivative. The following sections detail its quantitative efficacy, the experimental protocols utilized for its evaluation, and a proposed mechanism of action based on preliminary in-silico analysis.
Quantitative Antimicrobial Profile
This compound, also identified as compound 9h in its originating study, has demonstrated promising activity against the virulent H37Rv strain of Mycobacterium tuberculosis. Its antimycobacterial efficacy, along with its activity against other select microbes, is summarized below.
| Organism | Assay | Result (MIC in µM) | Reference Drug | Reference Drug MIC (µM) |
| Mycobacterium tuberculosis H37Rv | MTT Assay | 3.41 - 3.49 | Isoniazid | - |
| Proteus mirabilis | - | 31.25 | Streptomycin | - |
| Bacillus subtilis | - | >250 | - | - |
| Escherichia coli | - | >250 | - | - |
| Staphylococcus albus | - | >250 | - | - |
| Aspergillus niger | - | 62.5 | - | - |
| Candida albicans | - | 250 | - | - |
Note: The slight variation in the MIC value for M. tuberculosis H37Rv (3.41 µM vs. 3.49 µM) is likely due to different reporting from commercial suppliers and the primary literature.
Cytotoxicity Assessment
A crucial aspect of early-stage drug discovery is the evaluation of a compound's toxicity against mammalian cells. This compound has been assessed for its cytotoxic effects on Vero cell lines and was found to be non-toxic at the concentrations tested[1]. This favorable selectivity profile is a promising indicator for its potential as a therapeutic agent.
Experimental Protocols
The following methodologies were central to the initial characterization of this compound.
Antimycobacterial Susceptibility Testing (MTT Assay)
The in vitro antimycobacterial activity of this compound against Mycobacterium tuberculosis H37Rv was determined using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay. This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and its density adjusted to a McFarland standard to ensure a consistent number of bacteria.
-
Compound Dilution: A serial dilution of this compound is prepared in a 96-well microplate.
-
Incubation: The bacterial inoculum is added to each well containing the diluted compound and incubated under appropriate conditions (e.g., 37°C, 5% CO2).
-
MTT Addition: After the incubation period, MTT solution is added to each well.
-
Formazan Solubilization: If viable bacteria are present, they will reduce the yellow MTT to a purple formazan product. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that inhibits bacterial growth, as indicated by a significant reduction in absorbance compared to the control wells.
Cytotoxicity Assay (Vero Cells)
The cytotoxicity of this compound was evaluated against Vero cells (a continuous cell line derived from the kidney of an African green monkey).
-
Cell Seeding: Vero cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Exposure: The cells are then exposed to various concentrations of this compound.
-
Incubation: The plate is incubated for a specified period (e.g., 24-48 hours).
-
Viability Assessment: Cell viability is assessed using a suitable method, such as the MTT assay, which measures metabolic activity.
-
Data Analysis: The results are analyzed to determine the concentration of the compound that causes a 50% reduction in cell viability (IC50). A high IC50 value indicates low cytotoxicity. The finding that this compound is "nontoxic" suggests a high IC50 value relative to its antimycobacterial MIC[1].
Proposed Mechanism of Action and Signaling Pathway
In silico studies have been conducted to elucidate the potential mechanism of action of this compound. These computational analyses suggest that the compound may target ATP synthase [1]. ATP synthase is a critical enzyme for energy production in Mycobacterium tuberculosis, and its inhibition would lead to a depletion of cellular energy, ultimately resulting in bacterial cell death.
Caption: Proposed mechanism of action of this compound.
Experimental and In-Silico Workflow
The initial characterization of this compound followed a logical progression from synthesis to biological evaluation and computational analysis.
Caption: Workflow for the initial characterization of this compound.
References
Early-Stage Research on the Efficacy of Oxetanyl-Quinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research concerning the efficacy of oxetanyl-quinoline derivatives. The document collates available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to facilitate a deeper understanding of this emerging class of compounds. While research on quinoline derivatives is extensive, this guide focuses specifically on those incorporating an oxetane moiety, a four-membered heterocyclic ether that can significantly influence physicochemical and pharmacological properties.
Introduction to Oxetanyl-Quinoline Derivatives
The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimalarial, and antibacterial agents. The incorporation of an oxetane ring into drug candidates is a modern medicinal chemistry strategy aimed at improving properties such as solubility, metabolic stability, and lipophilicity, while also providing a three-dimensional structural element that can enhance target binding. The fusion of these two moieties, the quinoline core and the oxetane ring, presents a promising avenue for the development of novel therapeutics. This guide synthesizes the current, albeit nascent, body of research on the biological efficacy of these hybrid molecules.
Quantitative Efficacy Data
The available quantitative data on the efficacy of oxetanyl-quinoline and structurally related derivatives are summarized below. The data is primarily from in vitro studies and is categorized by therapeutic area.
Table 1: Anticancer Activity of Oxazino-Quinoline Derivatives against Cancer Cell Lines
Note: Oxazino-quinolines are structurally related to oxetanyl-quinolines and represent the most relevant publicly available data in the anticancer context.
| Compound ID | Cell Line | Cancer Type | IC50 (µM) |
| 26 | A375 | Melanoma | 0.19 |
| DAOY | Medulloblastoma | 0.13 | |
| 24 | A375 | Melanoma | 0.55 |
| DAOY | Medulloblastoma | 0.26 | |
| 25 | A375 | Melanoma | 0.38 |
| DAOY | Medulloblastoma | 0.28 | |
| GlaB (Control) | A375 | Melanoma | 0.13 |
| DAOY | Medulloblastoma | 0.40 |
Data sourced from a study on quinoline and oxazino-quinoline derivatives as GLI1 inhibitors.[1]
Experimental Protocols
This section details the methodologies for key experiments cited in the research on quinoline derivatives, providing a framework for the in vitro evaluation of novel oxetanyl-quinoline compounds.
In Vitro Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
Human cancer cell lines (e.g., A375 melanoma, DAOY medulloblastoma)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well microplates
-
Test compounds (oxetanyl-quinoline derivatives) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
GLI1-Dependent Luciferase Reporter Assay
This assay is used to determine if a compound inhibits the transcriptional activity of the GLI1 protein, a key component of the Hedgehog signaling pathway.
Materials:
-
HEK-293T cells
-
Plasmids: GLI1 expression vector, GLI-responsive luciferase reporter vector, and a control Renilla luciferase vector.
-
Transfection reagent
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK-293T cells with the GLI1 expression vector, the GLI-responsive luciferase reporter vector, and the Renilla luciferase control vector.
-
Compound Treatment: After transfection, treat the cells with various concentrations of the test compounds.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. A decrease in the normalized luciferase activity in the presence of the compound indicates inhibition of GLI1 transcriptional activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways potentially modulated by oxetanyl-quinoline derivatives and a typical workflow for their preclinical evaluation.
Caption: Hedgehog signaling pathway and the inhibitory action of oxazino-quinoline derivatives on GLI1.
Caption: A generalized workflow for the preclinical discovery and evaluation of oxetanyl-quinoline derivatives.
Conclusion and Future Directions
The preliminary research into oxetanyl-quinoline and related derivatives suggests a promising future for this class of compounds, particularly in the realm of anticancer therapeutics. The demonstrated activity of oxazino-quinolines as inhibitors of the Hedgehog signaling pathway provides a solid foundation for further investigation. Future research should focus on the synthesis and screening of a broader library of oxetanyl-quinoline derivatives against a diverse panel of cancer cell lines and kinase targets. Elucidation of the precise molecular targets and a deeper understanding of their mechanism of action will be crucial for the rational design of more potent and selective drug candidates. Furthermore, in vivo studies will be necessary to validate the preclinical efficacy and safety of these novel compounds.
References
Exploring the Chemical Space of Novel Quinoline Compounds for Tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the exploration of novel chemical scaffolds to develop new, effective anti-tubercular agents. The quinoline nucleus has emerged as a privileged scaffold in this endeavor, exemplified by the clinical success of bedaquiline, the first new anti-TB drug approved in over 40 years. This technical guide provides an in-depth exploration of the chemical space of novel quinoline compounds, detailing their synthesis, biological evaluation, and mechanisms of action.
The Quinoline Scaffold: A Versatile Core for Anti-TB Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a key pharmacophore found in numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] Its significance in anti-TB drug discovery is underscored by the diarylquinoline (DARQ) bedaquiline, which has revolutionized the treatment of MDR-TB.[1] Bedaquiline's success has spurred the development of a diverse array of quinoline-based compounds, each with unique structural modifications aimed at enhancing efficacy, reducing toxicity, and overcoming resistance.
Key Classes of Novel Quinoline Compounds
Research into novel quinoline anti-TB agents has diversified into several promising chemical classes, including:
-
Diarylquinolines (DARQs): Inspired by bedaquiline, these compounds are characterized by two aryl substituents on the quinoline core. Modifications to these aryl groups and the quinoline backbone are actively being explored to improve upon bedaquiline's profile.
-
Quinolone-Hybrids: This class involves the conjugation of the quinoline core with other pharmacologically active moieties, such as isatin, ferrocene, and β-lactams, to create hybrid molecules with potentially synergistic or novel mechanisms of action.[3][4]
-
Substituted Quinolines: A broad category that includes various substitutions at different positions of the quinoline ring. Common modifications include 2,4-disubstituted quinolines, 4-aminoquinolines, and quinoline-isoxazoles, each demonstrating unique structure-activity relationships (SAR).[5][6][7]
Mechanisms of Action: Targeting Key Mycobacterial Pathways
Novel quinoline compounds exert their anti-tubercular effects by targeting essential cellular processes in M. tuberculosis. Two of the most well-characterized mechanisms are the inhibition of ATP synthase and DNA gyrase.
Inhibition of ATP Synthase
The F1Fo-ATP synthase is a crucial enzyme for energy production in Mtb. Diarylquinolines, such as bedaquiline, bind to the c-subunit of the Fo rotor ring of the ATP synthase.[1][8] This binding event physically obstructs the rotation of the c-ring, which is essential for proton translocation and subsequent ATP synthesis, ultimately leading to bacterial cell death.[1]
Inhibition of DNA Gyrase
Fluoroquinolones, a subclass of quinolones, target DNA gyrase, the sole type II topoisomerase in M. tuberculosis.[9][10] This enzyme is essential for maintaining DNA supercoiling, a critical process for DNA replication and transcription. By stabilizing the complex between DNA gyrase and cleaved DNA, these compounds lead to the accumulation of double-strand breaks, which is lethal to the bacterium.[9][11]
Quantitative Data Summary
The anti-tubercular activity of novel quinoline compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits the visible growth of Mtb. The following tables summarize the MIC values for representative novel quinoline derivatives against drug-sensitive (H37Rv), multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis.
Table 1: Anti-tubercular Activity of Isatin-Tethered Quinolines
| Compound | MIC (µg/mL) vs. H37Rv | MIC (µg/mL) vs. MDR-TB | MIC (µg/mL) vs. XDR-TB |
| Q8b | 0.06 | 0.24 | 1.95 |
| Q8h | 0.12 | 0.98 | 3.9 |
| Q6a | 0.24 | 3.9 | 7.81 |
| Q6b | 0.98 | 3.9 | 15.63 |
| Isoniazid | 0.12 | - | - |
| Rifampicin | 0.24 | - | - |
Table 2: Anti-tubercular Activity of Quinoline-Isoxazole Derivatives
| Compound | MIC (µM) vs. Replicating Mtb (R-TB) | MIC (µM) vs. Non-Replicating Mtb (NRP-TB) |
| 7g | 0.77 | 10.0 |
| 13 | 0.95 | 3.7 |
| 7d | - | 7.6 |
| 7l | - | 3.7 |
Table 3: Anti-tubercular Activity of 2,4-Disubstituted Quinolines
| Compound | % Inhibition at 6.25 µg/mL (H37Rv) | % Inhibition at 12.5 µg/mL (Isoniazid-resistant) |
| Compound A | 99% | >90% |
| Compound B | 99% | >90% |
Note: Specific compound structures are detailed in the source literature. Data sourced from[5]
Experimental Protocols
Standardized assays are critical for the evaluation of novel anti-tubercular compounds. The following are detailed methodologies for key experiments.
Synthesis of 4-Aminoquinoline Derivatives (General Protocol)
A common method for the synthesis of 4-aminoquinolines involves the nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines.[6]
-
Reaction Setup: In a round-bottom flask, dissolve the 4-chloroquinoline derivative (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Addition of Amine: Add the desired primary or secondary amine (1-1.2 equivalents). For less reactive amines, a base such as potassium carbonate or sodium hydroxide may be required.
-
Heating: The reaction mixture is typically heated under reflux or using microwave irradiation (e.g., at 140-180 °C for 20-30 minutes).[6]
-
Work-up: After completion of the reaction (monitored by TLC), the mixture is cooled, and the product is isolated by precipitation, extraction, and/or column chromatography.
-
Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Microplate Alamar Blue Assay (MABA) for MIC Determination
The MABA is a colorimetric assay widely used to determine the MIC of compounds against replicating Mtb.[13][14][15][16][17]
-
Plate Preparation: In a 96-well microplate, add sterile deionized water to the outer perimeter wells to prevent evaporation. Add Middlebrook 7H9 broth to the remaining wells.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the microplate. A drug-free well and a well with a known anti-TB drug (e.g., isoniazid) serve as negative and positive controls, respectively.
-
Inoculation: Inoculate the wells with a standardized culture of M. tuberculosis H37Rv.
-
Incubation: Seal the plate and incubate at 37 °C for 5-7 days.
-
Addition of Alamar Blue: Add Alamar Blue reagent and 20% Tween 80 to each well.
-
Second Incubation: Re-incubate the plate for 24 hours.
-
Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates mycobacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[17]
Cytotoxicity Assay on Vero Cells
It is crucial to assess the toxicity of novel compounds against mammalian cells to determine their therapeutic index.
-
Cell Seeding: Seed Vero (African green monkey kidney) cells in a 96-well microplate and incubate for 24 hours to allow for cell attachment.[18][19][20]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.[18][21]
-
Viability Assessment (MTT Assay):
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Experimental and Logical Workflow for Anti-TB Drug Discovery
The discovery and development of novel anti-TB quinoline compounds follow a structured workflow, from initial hit identification to lead optimization and preclinical evaluation.
Conclusion
The chemical space of quinoline-based compounds represents a fertile ground for the discovery of novel anti-tubercular agents. The continued exploration of diverse quinoline scaffolds, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, holds immense promise for the development of next-generation TB therapies. This guide provides a foundational framework for researchers in the field, outlining the key chemical classes, biological targets, and experimental methodologies that are driving progress in the fight against tuberculosis. The systematic approach to synthesis, screening, and optimization detailed herein is essential for translating promising laboratory findings into clinically effective treatments.
References
- 1. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel Isatin-Tethered Quinolines as Anti-Tubercular Agents against Multi and Extensively Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Aminoquinoline-β-lactam conjugates: synthesis, antimalarial, and antitubercular evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure of mycobacterial ATP synthase bound to the tuberculosis drug bedaquiline [ideas.repec.org]
- 9. researchgate.net [researchgate.net]
- 10. Mycobacterium tuberculosis DNA Gyrase: Interaction with Quinolones and Correlation with Antimycobacterial Drug Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Insights into Fluoroquinolone Resistance in Mycobacterium tuberculosis: Functional Genetic Analysis of gyrA and gyrB Mutations | PLOS One [journals.plos.org]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
- 15. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 16. brieflands.com [brieflands.com]
- 17. journals.asm.org [journals.asm.org]
- 18. scielo.br [scielo.br]
- 19. scielo.br [scielo.br]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Determination of Toxicity Through Cytotoxicity Assays | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Potential of Antituberculosis Agent-7 Against Mycobacterium tuberculosis H37Rv: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the potential of a novel oxetanyl-quinoline derivative, identified as Antituberculosis Agent-7, against the drug-susceptible H37Rv strain of Mycobacterium tuberculosis. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antitubercular therapeutics.
Executive Summary
This compound, a novel synthetic compound, has demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv. This guide summarizes the key quantitative data, details the experimental protocols for its evaluation, and visualizes the proposed mechanism of action and experimental workflows. The presented data is derived from a key study by Shinde et al. (2022), which investigated a series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives. Within this series, compound 9h has been identified as a potent agent, exhibiting excellent antimycobacterial activity with a Minimum Inhibitory Concentration (MIC) of 3.41 μM.[1][2] Furthermore, this class of compounds is suggested to act via the inhibition of ATP synthase, a critical enzyme for mycobacterial survival.[1][3] All derivatives, including the most active ones, were found to be nontoxic when evaluated against the Vero cell line.[1]
Quantitative Data Summary
The in vitro antitubercular activity of this compound (compound 9h) and its structural analogs against M. tuberculosis H37Rv, along with their cytotoxicity against the Vero cell line, are presented in Table 1.
Table 1: In Vitro Antitubercular Activity and Cytotoxicity Data
| Compound ID | Substitution on Benzyloxy Group | MIC against M. tuberculosis H37Rv (μM) | Cytotoxicity (CC50 against Vero cells in μM) |
| 9a | H | 57.73 | > 100 |
| 9b | 4-Br | 12.23 | > 100 |
| 9c | 4-Cl | 4.72 | > 100 |
| 9d | 4-F | 6.25 | > 100 |
| 9e | 4-CH3 | 27.29 | > 100 |
| 9f | 4-CN | 5.37 | > 100 |
| 9g | 3-NO2 | 4.51 | > 100 |
| 9h | 2,4-di-Cl | 3.41 | > 100 |
| 9i | 3,4-di-Cl | 4.38 | > 100 |
| Isoniazid | - | 0.45 | - |
| Pyrazinamide | - | 3.25 | - |
| Rifampicin | - | 0.15 | - |
Data extracted from Shinde et al., 2022.[1][2]
Experimental Protocols
The following sections detail the methodologies employed for the evaluation of this compound's efficacy and toxicity.
In Vitro Antitubercular Activity Screening: Microplate Alamar Blue Assay (MABA)
The antitubercular activity of the synthesized compounds was determined using the Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv (ATCC 27294).[2]
Materials:
-
Middlebrook 7H9 broth base
-
Glycerol
-
Oleic acid-albumin-dextrose-catalase (OADC) enrichment
-
M. tuberculosis H37Rv (ATCC 27294)
-
96-well microtiter plates (U-shaped wells)[4]
-
Test compounds and standard drugs (Isoniazid, Pyrazinamide, Rifampicin)
-
Alamar Blue reagent
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Inoculum Preparation: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.5% glycerol and 10% OADC for approximately five days at 37°C.[4] The culture is vortexed and allowed to stand for 30 seconds to sediment heavy particles.[4] The supernatant is then diluted to achieve a turbidity equivalent to a 0.5 McFarland standard, followed by a 1:100 dilution to obtain the final inoculum.[4]
-
Compound Preparation: A stock solution of each test compound is prepared in DMSO. Serial dilutions are then made in Middlebrook 7H9 broth to achieve the desired final concentrations in the assay plate.
-
Assay Setup: 100 µL of the bacterial suspension (containing approximately 5 x 10^4 colony-forming units) is added to each well of a 96-well microplate.[5] Subsequently, 100 µL of the diluted test compound is added to the respective wells. Wells containing only bacterial suspension serve as a positive control for growth, while wells with media and the highest concentration of DMSO used serve as a negative control. Standard antitubercular drugs are used as positive controls for inhibition.[2]
-
Incubation: The plates are sealed and incubated at 37°C for 6-7 days.[5]
-
Reading Results: After incubation, 10 µL of Alamar Blue solution is added to each well, and the plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.[2]
Cytotoxicity Assay against Vero Cell Line
The cytotoxicity of the compounds was evaluated against the African green monkey kidney epithelial cell line (Vero cells) to determine their selectivity.
Materials:
-
Vero cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well tissue culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
DMSO
Procedure:
-
Cell Culture and Seeding: Vero cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere. Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.[6]
-
Compound Treatment: The culture medium is removed, and fresh medium containing various concentrations of the test compounds is added to the wells. A control group receives medium with the same concentration of DMSO used for the test compounds. The plates are then incubated for 48-72 hours.[5][7]
-
Cell Viability Assessment (MTS/MTT Assay): After the incubation period, a solution of MTS or MTT is added to each well.[5] The plates are incubated for a further 3-4 hours. If using MTT, a solubilizing agent (like DMSO) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[5] The percentage of cell viability is calculated relative to the untreated control cells. The 50% cytotoxic concentration (CC50) is determined as the concentration of the compound that reduces cell viability by 50%.
Mandatory Visualizations
Proposed Mechanism of Action
The in silico studies conducted by Shinde et al. (2022) suggest that this compound and its analogs likely exert their antimycobacterial effect by inhibiting ATP synthase.[1][3] This enzyme is crucial for generating ATP, the primary energy currency of the cell. Its inhibition leads to a depletion of cellular energy, ultimately resulting in bacterial cell death.
Caption: Proposed mechanism of action of this compound.
Experimental Workflow
The following diagram illustrates the workflow for the in vitro evaluation of the antitubercular potential of the synthesized compounds.
References
- 1. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 6. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Protocol for In Vitro Efficacy Testing of Antituberculosis Agent-7 in Mycobacterium tuberculosis Culture
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a significant global health threat, necessitating the development of novel therapeutic agents. This document provides a detailed protocol for the in vitro evaluation of a novel compound, designated Antituberculosis agent-7, against M. tuberculosis. The described methodologies are fundamental for determining the compound's potency and spectrum of activity, crucial steps in the early stages of anti-TB drug discovery. The protocols cover the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) to ascertain the bacteriostatic and bactericidal properties of this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] For M. tuberculosis, this can be determined using either broth microdilution or agar dilution methods.[2][3] The broth microdilution method is often preferred for its higher throughput and conservation of compounds.
a. Broth Microdilution Method
This method involves preparing serial dilutions of the test agent in a liquid medium and then inoculating the dilutions with a standardized suspension of M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv (ATCC 27294) or other relevant clinical isolates
-
Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80
-
This compound (stock solution of known concentration, dissolved in an appropriate solvent like DMSO)
-
Positive control drug (e.g., Isoniazid, Rifampicin)
-
Sterile 96-well microtiter plates (U-bottom)
-
Sterile distilled water
-
Incubator at 37°C
-
Plate reader or inverted mirror for visual inspection
Procedure:
-
Inoculum Preparation:
-
Grow M. tuberculosis in Middlebrook 7H9 broth until it reaches mid-log phase (OD600 of 0.4-0.6).
-
Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1-5 x 10^7 CFU/mL.
-
Dilute this suspension 1:100 in Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 1-5 x 10^5 CFU/mL.
-
-
Plate Preparation:
-
Add 100 µL of Middlebrook 7H9 broth to all wells of a 96-well plate.
-
In the first column of wells, add an additional 100 µL of the this compound stock solution to achieve the desired starting concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the last column of dilutions.
-
Include a positive control (a known anti-TB drug) and a negative control (no drug) on each plate. Also include a solvent control if the test agent is dissolved in a solvent like DMSO.
-
-
Inoculation:
-
Add 100 µL of the prepared M. tuberculosis inoculum to each well, bringing the final volume to 200 µL.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7-21 days. The exact duration depends on the growth rate of the strain.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of this compound that shows no visible growth.[1] Growth can be assessed visually using an inverted mirror or by measuring the optical density at 600 nm with a plate reader.
-
b. Agar Proportion Method
This method is considered a gold standard and involves incorporating the test agent into solid agar medium.[2][4]
Materials:
-
Middlebrook 7H10 or 7H11 agar
-
This compound
-
M. tuberculosis suspension (prepared as in the broth method)
-
Petri dishes
Procedure:
-
Media Preparation:
-
Prepare Middlebrook 7H10/7H11 agar according to the manufacturer's instructions.
-
Cool the molten agar to 45-50°C and add the appropriate concentrations of this compound.
-
Pour the agar into Petri dishes and allow them to solidify. Include drug-free control plates.
-
-
Inoculation:
-
Prepare serial dilutions (e.g., 10⁻², 10⁻⁴) of the standardized M. tuberculosis suspension.
-
Inoculate each plate (both drug-containing and control) with 100 µL of each dilution and spread evenly.
-
-
Incubation:
-
Incubate the plates at 37°C in a CO₂-enriched atmosphere for 3-4 weeks.
-
-
Reading Results:
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[6]
Procedure:
-
Following the determination of the MIC by the broth microdilution method, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate these aliquots onto drug-free Middlebrook 7H10 or 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
The MBC is the lowest concentration of this compound that results in no growth or a ≥99.9% reduction in CFU compared to the initial inoculum.
The relationship between the MBC and MIC can be used to classify the agent's activity. If the MBC/MIC ratio is ≤4, the agent is considered bactericidal; if the ratio is >4, it is considered bacteriostatic.[6]
Data Presentation
The quantitative data from these experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis H37Rv
| Compound | MIC (µg/mL) - Broth Microdilution | MIC (µg/mL) - Agar Proportion |
| This compound | [Insert Value] | [Insert Value] |
| Isoniazid (Control) | [Insert Value] | [Insert Value] |
| Rifampicin (Control) | [Insert Value] | [Insert Value] |
Table 2: Bacteriostatic vs. Bactericidal Activity of this compound
| Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Activity |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Bactericidal/Bacteriostatic] |
| Isoniazid (Control) | [Insert Value] | [Insert Value] | [Insert Value] | Bactericidal |
Visualizations
Diagrams are provided to illustrate a hypothetical signaling pathway targeted by this compound and the experimental workflow.
Caption: Experimental workflow for determining MIC and MBC.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EUCAST: Reference Method [eucast.org]
- 4. actascientific.com [actascientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Antituberculosis Agent-7 (AT-7) Minimum Inhibitory Concentration (MIC) Assay
References
- 1. Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]
- 5. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EUCAST: Public Consultations [eucast.org]
- 7. Standards for MIC testing that apply to the majority of bacterial pathogens should also be enforced for Mycobacterium tuberculosis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIC as a quantitative measurement of the susceptibility of Mycobacterium avium strains to seven antituberculosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Application Notes and Protocols for In Vivo Efficacy Studies of Antituberculosis Agent-7
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tuberculosis (TB) remains a significant global health threat, necessitating the development of new and effective therapeutic agents.[1] Antituberculosis agent-7 is a novel compound with promising in vitro activity against Mycobacterium tuberculosis (Mtb). These application notes provide a comprehensive framework for the in vivo evaluation of this compound's efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties in established animal models of TB.[2][3] The following protocols are designed to be adaptable based on the specific characteristics of the compound and the research questions being addressed.
Recommended Animal Models
The choice of animal model is critical for mimicking human TB and obtaining relevant data. Mice are the most commonly used model for initial drug characterization due to their cost-effectiveness and the availability of immunological tools.[2][4] Guinea pigs are highly susceptible and develop human-like caseous necrotic granulomas, making them suitable for more advanced efficacy studies.[2]
Table 1: Comparison of Common Animal Models for TB Research
| Animal Model | Key Characteristics | Advantages | Disadvantages | Primary Application for this compound |
| Mouse (e.g., C57BL/6, BALB/c) | Well-characterized immune response; availability of genetically modified strains.[4] | Cost-effective, rapid disease progression for screening.[5] | Lesions are less human-like (non-necrotizing granulomas). | Initial efficacy screening, dose-ranging studies, and PK/PD analysis. |
| Guinea Pig (e.g., Dunkin-Hartley) | Highly susceptible to Mtb; forms human-like caseous necrotic granulomas.[2] | More closely mimics human pathology. | More expensive and difficult to handle than mice. | Advanced efficacy studies, evaluation of impact on granuloma sterilization. |
| Rabbit | Can develop cavitary lesions similar to human pulmonary TB.[1] | Useful for studying advanced disease stages. | Less commonly used, fewer available reagents. | Specific studies on cavitary TB. |
| Zebrafish (Danio rerio) | Optically transparent embryos allow for real-time imaging of granuloma formation.[1] | High-throughput screening, rapid evaluation of early host-pathogen interactions. | Immune system is not as complex as mammals. | High-throughput screening of compound analogs. |
Experimental Protocols
Protocol 1: Mouse Model for Acute Tuberculosis Infection
This protocol is designed for the initial in vivo assessment of this compound's efficacy.
Objective: To determine the bactericidal activity of this compound in a mouse model of acute Mtb infection.
Materials:
-
6-8 week old female C57BL/6 mice[6]
-
Mycobacterium tuberculosis H37Rv strain
-
This compound
-
Vehicle control (e.g., PBS, DMSO solution)
-
Positive control drug (e.g., Isoniazid)[6]
-
Aerosol infection chamber
-
Biosafety Level 3 (BSL-3) facilities
-
Middlebrook 7H11 agar plates
Workflow Diagram:
Caption: Workflow for acute Mtb infection and treatment in mice.
Procedure:
-
Infection: Infect mice with Mtb H37Rv via a low-dose aerosol route to deliver approximately 100-200 CFU to the lungs.
-
Treatment Groups: At day 1 post-infection, randomize mice into the following groups (n=8 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (Low dose)
-
Group 3: this compound (Medium dose)
-
Group 4: this compound (High dose)
-
Group 5: Isoniazid (e.g., 25 mg/kg)[6]
-
-
Drug Administration: Administer this compound and controls daily via oral gavage for 4 weeks.
-
Monitoring: Record mouse body weight weekly as an indicator of health.
-
Endpoint Analysis: At 24 hours after the final dose, euthanize mice and aseptically remove the lungs and spleen.
-
Bacterial Load Determination: Homogenize the organs and plate serial dilutions onto Middlebrook 7H11 agar. Incubate at 37°C for 3-4 weeks and count the colonies to determine the CFU per organ.
Data Presentation:
Table 2: Efficacy of this compound in Acute Mouse Model
| Treatment Group | Mean Log10 CFU in Lungs (± SD) | Mean Log10 CFU in Spleen (± SD) | Change in Body Weight (%) |
| Vehicle Control | |||
| This compound (Low Dose) | |||
| This compound (Medium Dose) | |||
| This compound (High Dose) | |||
| Isoniazid (25 mg/kg) |
Protocol 2: Pharmacokinetic (PK) Study in Mice
Objective: To determine the key pharmacokinetic parameters of this compound in mice to inform dosing regimens.
Materials:
-
6-8 week old female BALB/c mice
-
This compound
-
Appropriate vehicle
-
LC-MS/MS system for bioanalysis
Workflow Diagram:
Caption: Workflow for a single-dose pharmacokinetic study in mice.
Procedure:
-
Dosing: Administer a single dose of this compound to mice (n=3 per time point) via the intended clinical route (e.g., oral gavage) and intravenously to determine bioavailability.
-
Sample Collection: Collect blood samples via tail vein or cardiac puncture at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).
Data Presentation:
Table 3: Key Pharmacokinetic Parameters of this compound in Mice
| Parameter | Oral Administration | Intravenous Administration |
| Dose (mg/kg) | ||
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC0-t (ng*h/mL) | ||
| T1/2 (h) | ||
| Bioavailability (%) | N/A |
Potential Mechanism of Action and Host Response
The mechanism of action of many anti-tubercular drugs involves the inhibition of essential mycobacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.[7] For example, isoniazid inhibits the synthesis of mycolic acid, a key component of the mycobacterial cell wall.[8][9] A potential signaling pathway affected by an anti-TB agent is the host immune response to infection.
Signaling Pathway Diagram:
Caption: Potential mechanisms of this compound action.
This diagram illustrates two potential modes of action: direct inhibition of M. tuberculosis and possible modulation of the host immune response, such as enhancing autophagy to promote bacterial clearance.
Conclusion: The protocols and frameworks provided offer a structured approach to the in vivo evaluation of this compound. Successful completion of these studies will provide crucial data on the compound's efficacy, safety, and pharmacokinetic profile, informing its potential for further development as a novel treatment for tuberculosis. It is recommended to start with the acute mouse model for initial efficacy and PK studies before progressing to more complex models like the guinea pig for chronic infection studies.
References
- 1. Animal models of tuberculosis: Lesson learnt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacokinetics and pharmacodynamics of anti-tuberculosis drugs: An evaluation of in vitro, in vivo methodologies and human studies [frontiersin.org]
- 4. Experimental study of tuberculosis: From animal models to complex cell systems and organoids | PLOS Pathogens [journals.plos.org]
- 5. Frontiers | Animal Models for Tuberculosis in Translational and Precision Medicine [frontiersin.org]
- 6. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 7. niaid.nih.gov [niaid.nih.gov]
- 8. 7.5 Introduction to Tuberculosis and Antitubercular Drugs - Pharmacology for Nurses | OpenStax [openstax.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Quinoline-Based Anti-Tuberculosis Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of quinoline-based compounds against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This document includes quantitative data for representative quinoline compounds, detailed experimental protocols for common HTS assays, and diagrams of key mechanistic pathways and experimental workflows.
Introduction to Quinoline-Based Anti-TB Drug Discovery
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has created an urgent need for new anti-tubercular agents with novel mechanisms of action.[1] Quinoline-containing compounds have proven to be a valuable scaffold in the development of potent anti-TB drugs.[2][3][4] Bedaquiline, a diarylquinoline, was the first new anti-TB drug approved in over 40 years and functions by a novel mechanism of inhibiting the mycobacterial ATP synthase.[3] This success has spurred further research into quinoline derivatives as a promising class of anti-TB agents.[2][4]
High-throughput screening (HTS) is a critical tool in early-stage drug discovery, enabling the rapid screening of large compound libraries to identify potential lead candidates.[1] This document outlines key HTS assays and protocols relevant to the identification and characterization of quinoline-based compounds with activity against M. tuberculosis.
Quantitative Data of Representative Quinoline-Based Anti-TB Compounds
The following table summarizes the in vitro activity of a selection of quinoline-based compounds against M. tuberculosis H37Rv, along with their cytotoxicity against a mammalian cell line to determine selectivity.
| Compound Class | Compound ID | MIC (µg/mL) against Mtb H37Rv | IC50 (µM) against Mtb H37Rv | CC50 (µM) against Vero/L929 cells | Selectivity Index (SI = CC50/IC50) | Reference(s) |
| Isatin-tethered Quinoline | Q8b | 0.06 | - | >128 | - | [5] |
| Isatin-tethered Quinoline | Q8h | 0.12 | - | >128 | - | [5] |
| 8-Hydroxyquinoline | 4 | <5 µM | - | <100 | - | [6] |
| 8-Hydroxyquinoline | 24 | <5 µM | - | <100 | - | [6] |
| 2-(N-aryl-1,2,3-triazol-4-yl) Quinoline | 5n | 12.5 | - | - | - | [3] |
| Quinoline-3-carbohydrazone | IV | 6.24 | - | - | - | [5] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits visible growth of M. tuberculosis. IC50 is the concentration of a compound that inhibits 50% of M. tuberculosis growth. CC50 (Cytotoxic Concentration 50%) is the concentration of a compound that causes 50% toxicity to mammalian cells. The Selectivity Index (SI) is a ratio of CC50 to IC50, indicating the compound's selectivity for the pathogen over host cells.
Experimental Protocols
Microplate Alamar Blue Assay (MABA) for Whole-Cell Phenotypic Screening
The Microplate Alamar Blue Assay (MABA) is a widely used, simple, and reliable colorimetric method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[7][8] The assay relies on the reduction of the blue, non-fluorescent indicator dye, resazurin (Alamar Blue), to the pink, fluorescent resorufin by metabolically active cells.
Materials:
-
Mycobacterium tuberculosis H37Rv
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
-
96-well or 384-well clear-bottom microplates
-
Test compounds (quinolines) dissolved in DMSO
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Positive control (e.g., Rifampicin)
-
Negative control (DMSO)
-
Humidified incubator (37°C)
-
Microplate reader (absorbance at 570 nm and 600 nm or fluorescence with excitation at 530 nm and emission at 590 nm)
Procedure:
-
Preparation of Mtb Inoculum:
-
Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).
-
Dilute the culture in 7H9 broth to an OD600 of 0.02.[9]
-
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in 7H9 broth in the microplate. The final DMSO concentration should not exceed 1-2%.
-
Include wells for a positive control (e.g., Rifampicin) and a negative control (DMSO vehicle).
-
-
Inoculation:
-
Add 50 µL of the diluted Mtb culture to each well containing 50 µL of the compound dilutions.[9]
-
The final volume in each well should be 100 µL.
-
Leave some wells with media only as a sterility control.
-
-
Incubation:
-
Seal the plates with a gas-permeable membrane or place them in a humidified container.
-
Incubate the plates at 37°C for 5-7 days.[9]
-
-
Addition of Alamar Blue:
-
Data Acquisition and Analysis:
-
Measure the fluorescence (Ex: 530 nm, Em: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest drug concentration that prevents this color change.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Luciferase Reporter Assay for High-Throughput Screening
Luciferase reporter assays offer a highly sensitive and rapid method for assessing the viability of M. tuberculosis.[11][12] This assay utilizes recombinant Mtb strains that constitutively express a luciferase gene. The light output is directly proportional to the number of viable bacteria.
Materials:
-
Recombinant M. tuberculosis H37Rv expressing firefly or bacterial luciferase.
-
Middlebrook 7H9 broth supplemented as described for MABA.
-
384-well white, clear-bottom microplates.
-
Test compounds (quinolines) dissolved in DMSO.
-
Luciferase substrate (e.g., D-luciferin for firefly luciferase).
-
Luminometer.
-
Positive control (e.g., Rifampicin).
-
Negative control (DMSO).
Procedure:
-
Preparation of Mtb Inoculum:
-
Grow the recombinant Mtb strain to mid-log phase.
-
Dilute the culture to the desired cell density (e.g., 1 x 10^7 cells/mL) in 7H9 broth.[12]
-
-
Compound Plating:
-
Dispense the test compounds into the 384-well plates using an automated liquid handler.
-
Include positive and negative controls.
-
-
Inoculation:
-
Add the diluted Mtb culture to each well.
-
The final volume per well is typically 30-50 µL.[13]
-
-
Incubation:
-
Incubate the plates at 37°C for 3-5 days in a humidified incubator.[13]
-
-
Luminescence Reading:
-
Equilibrate the plates to room temperature.
-
Add the appropriate luciferase substrate to each well.
-
Immediately measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
The luminescence signal is proportional to the number of viable bacteria.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 values by fitting the data to a dose-response curve.
-
Assay quality can be assessed by calculating the Z'-factor, with a value > 0.5 being considered excellent for HTS.[1]
-
Visualizations: Workflows and Mechanisms of Action
The following diagrams, created using the DOT language, illustrate a typical HTS workflow and the mechanisms of action for two major classes of quinoline-based anti-TB drugs.
Caption: High-Throughput Screening Workflow for Anti-TB Drug Discovery.
Caption: Mechanism of Action of Bedaquiline on ATP Synthase.
Caption: Mechanism of Action of Fluoroquinolones on DNA Gyrase.
References
- 1. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives as antitubercular agents endowed with InhA inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline heterocyclic containing plant and marine candidates against drug-resistant Mycobacterium tuberculosis: A systematic drug-ability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Novel Isatin-Tethered Quinolines as Anti-Tubercular Agents against Multi and Extensively Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microplate-based alamar blue assay (MABA) [bio-protocol.org]
- 10. Microplate alamar blue assay (MABA) and colony counting [bio-protocol.org]
- 11. Specific identification of Mycobacterium tuberculosis with the luciferase reporter mycobacteriophage: use of p-nitro-alpha-acetylamino-beta-hydroxy propiophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Construction and evaluation of luciferase reporter phages for the detection of active and non-replicating tubercle bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Reporter-Based Assays for High-Throughput Drug Screening against Mycobacterium abscessus [frontiersin.org]
Application Notes and Protocols for the Structural Elucidation of Antituberculosis Agent-7 (Represented by Bedaquiline)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the spectroscopic techniques for the structural elucidation of novel antituberculosis agents, using the diarylquinoline drug Bedaquiline as a representative example for the placeholder "Antituberculosis agent-7." Detailed application notes and experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are presented. Quantitative data is summarized in structured tables, and logical workflows are illustrated using Graphviz diagrams to facilitate a clear understanding of the structural characterization process.
Introduction
The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery and development of new therapeutic agents with novel mechanisms of action. Bedaquiline, the first diarylquinoline antitubercular drug approved in over 40 years, represents a significant advancement in the fight against TB. Its complex chemical structure, featuring multiple aromatic rings and stereocenters, requires a multi-faceted analytical approach for unambiguous characterization. This application note outlines the integrated use of modern spectroscopic methods for the complete structural elucidation of Bedaquiline, serving as a template for the characterization of new chemical entities in tuberculosis drug discovery.
Spectroscopic Data Summary
A combination of spectroscopic techniques is essential for the complete structural confirmation of Bedaquiline. The data presented below has been compiled from various literature sources.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the accurate mass of the molecule, which is crucial for determining its elemental composition.
| Parameter | Observed Value | Method |
| Molecular Formula | C₃₂H₃₁BrN₂O₂ | - |
| Molecular Weight | 554.51 g/mol | - |
| Protonated Molecular Ion [M+H]⁺ | m/z 556.00 | ESI-QTOF |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule. The following data was reported for Bedaquiline free base in acetonitrile-d₃.
Table 2: ¹H NMR Data of Bedaquiline (500 MHz, ACN-d₃) [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Tentative) |
| 8.82 | s | 1H | Quinoline-H |
| 8.66 | d (J = 8.7 Hz) | 1H | Quinoline-H |
| 8.03 | s | 1H | Quinoline-H |
| 8.02 | d (J = 7.3 Hz) | 1H | Naphthyl-H |
| 7.87 | d (J = 8.0 Hz) | 1H | Naphthyl-H |
| 7.66 | t (J = 7.7 Hz) | 4H | Phenyl-H/Naphthyl-H |
| 7.49 | t (J = 7.7 Hz) | 1H | Naphthyl-H |
| 7.30 | m | 3H | Phenyl-H/Naphthyl-H |
| 6.87 | m | 3H | Phenyl-H |
| 5.88 | s | 1H | CH-OH |
| 4.20 | s | 3H | OCH₃ |
| 2.52 | d (J = 14.6 Hz) | 1H | CH₂-N |
| 2.01 | m | 2H | CH₂ |
| 1.89 | m | 7H | N(CH₃)₂ + CH |
Note: A complete, publicly available, assigned ¹³C NMR dataset for Bedaquiline could not be definitively located in the searched literature. The acquisition of ¹³C and 2D NMR spectra (COSY, HSQC, HMBC) is essential for unambiguous assignment of all carbon and proton signals.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Key FT-IR Absorption Bands of Bedaquiline
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3054, 3028, 2975, 2946 | Medium | Aromatic C-H stretch |
| 1614, 1596, 1455 | Strong | Aromatic C=C stretch |
| 1250 | Strong | Aryl-O stretch (ether) |
| 1180, 1081 | Strong | C-O stretch (ether) |
| ~3400 (broad) | Medium | O-H stretch (alcohol) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems.
Table 4: UV-Vis Absorption Maxima (λmax) of Bedaquiline
| Wavelength (λmax, nm) | Solvent |
| 229 | Methanol |
| 240 | Methanol |
| 285 | Acetonitrile |
Experimental Protocols
The following are generalized protocols that can be adapted for the structural elucidation of Bedaquiline or similar antitubercular agents.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and elemental composition of the compound.
Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be of high purity (LC-MS grade).
-
Instrument Calibration: Calibrate the mass spectrometer using a known reference standard to ensure high mass accuracy.
-
Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte. Operate in positive ion mode to observe the [M+H]⁺ ion.
-
Mass Analysis: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-1000 Da).
-
Data Analysis: Determine the accurate mass of the most abundant molecular ion peak. Use the instrument's software to calculate the elemental composition that best fits the observed accurate mass and isotopic pattern. The presence of bromine in Bedaquiline will result in a characteristic isotopic pattern for the molecular ion peak ([M+H]⁺ and [M+H+2]⁺ in an approximate 1:1 ratio).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework and establish connectivity between atoms.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity is recommended.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., acetonitrile-d₃, chloroform-d, or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to infer the electronic environment and neighboring protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon atoms and their chemical shifts.
-
Perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-135 and DEPT-90) to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition (for complete structural assignment):
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different fragments of the molecule.
-
-
Data Analysis: Integrate the information from all NMR experiments to piece together the molecular structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Protocol (using ATR):
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Sample Scan: Acquire the FT-IR spectrum of the sample, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups (e.g., O-H, C-H, C=C, C-O).
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To obtain information about the electronic conjugation within the molecule.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Protocol:
-
Sample Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., methanol or acetonitrile) of known concentration. Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.2-0.8 AU).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.
-
Spectrum Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Visualized Workflows and Relationships
The following diagrams illustrate the logical flow of the structural elucidation process and the relationships between the different spectroscopic techniques.
Caption: Overall workflow for the structural elucidation of a small molecule.
Caption: Logical relationships in 2D NMR for structural assembly.
Conclusion
The structural elucidation of a complex molecule like Bedaquiline is a systematic process that relies on the synergistic interpretation of data from multiple spectroscopic techniques. High-resolution mass spectrometry provides the foundational elemental composition. FT-IR and UV-Vis spectroscopy offer valuable insights into the functional groups and electronic nature of the molecule. The core of the elucidation process, however, lies in a suite of 1D and 2D NMR experiments, which allow for the complete mapping of the atomic connectivity. The protocols and data presented herein provide a robust framework for researchers engaged in the discovery and characterization of new antituberculosis agents.
References
Application Notes and Protocols for Evaluating the Efficacy of New Tuberculosis Treatments in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel anti-tuberculosis (TB) therapies is a global health priority, driven by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. Preclinical evaluation of new drug candidates and treatment regimens in relevant animal models is a critical step in the drug development pipeline. These models, while not perfectly replicating human disease, provide essential data on a drug's efficacy, pharmacokinetics, and safety. This document provides detailed application notes and protocols for utilizing common animal models—mice, guinea pigs, rabbits, and non-human primates—to assess the efficacy of new TB treatments.
Animal Models in Tuberculosis Research
The choice of animal model is crucial and depends on the specific research question. Each model presents a unique set of advantages and limitations in mimicking human TB pathology.
-
Mouse (Mus musculus): The most widely used model due to its low cost, ease of handling, and the availability of numerous immunological reagents and genetically modified strains.[1] Standard inbred strains like BALB/c and C57BL/6 are commonly used.[1] However, mice do not typically form the caseous, necrotic granulomas characteristic of human TB, instead developing non-necrotic cellular granulomas.[1]
-
Guinea Pig (Cavia porcellus): Highly susceptible to M. tuberculosis infection, guinea pigs develop caseating granulomas that are more pathologically similar to human lesions.[2][3] This makes them a valuable model for studying drug efficacy against bacteria within these specific microenvironments.
-
Rabbit (Oryctolagus cuniculus): A key advantage of the rabbit model is its ability to form cavitary lung lesions, a hallmark of advanced human TB that is often associated with treatment failure and relapse.[4][5]
-
Non-Human Primate (Macaca spp.): Macaques, particularly rhesus and cynomolgus macaques, are considered the gold standard for preclinical TB research as they recapitulate the full spectrum of human disease, including active and latent infection, and the formation of complex granulomas.[6][7] However, their use is limited by high costs and significant ethical considerations.
Data Presentation: Comparative Efficacy of Anti-Tuberculosis Drugs
The following tables summarize quantitative data on the efficacy of standard and novel anti-tuberculosis drugs in various animal models, primarily measured by the reduction in bacterial load (Colony Forming Units, CFU) in the lungs.
Table 1: Efficacy of Standard Anti-TB Drugs in the Mouse Model
| Drug/Regimen | Mouse Strain | Infection Route & Dose | Treatment Duration | Mean Log10 CFU Reduction (Lungs) vs. Untreated Control | Reference(s) |
| Isoniazid (INH) | BALB/c | Aerosol (High Dose) | 8 weeks | ~2.0 | [8][9] |
| Rifampin (RIF) | BALB/c | Aerosol (High Dose) | 8 weeks | ~2.0 | [8] |
| Pyrazinamide (PZA) | BALB/c | Aerosol (High Dose) | 8 weeks | ~2.0 | [8] |
| RIF + INH + PZA (RHZ) | BALB/c | Aerosol (Low Dose) | 2 months | > 4.0 | [1][10] |
| RIF + PZA (RZ) | BALB/c | Aerosol (Low Dose) | 1 month | ~3.0-4.0 (strain dependent) | [10] |
Table 2: Efficacy of Novel Anti-TB Drugs and Regimens in the Mouse Model
| Drug/Regimen | Mouse Strain | Infection Route & Dose | Treatment Duration | Mean Log10 CFU Reduction (Lungs) vs. Untreated Control | Reference(s) |
| Bedaquiline (BDQ) | BALB/c | Aerosol | 2 months | > 5.0 | [11][12] |
| Pretomanid (PA-824) | BALB/c | Aerosol | 2 months | ~3.0-4.0 | [12] |
| Linezolid (LZD) | BALB/c | Aerosol | 2 months | ~2.0-3.0 | [12] |
| BDQ + Pretomanid + LZD (BPaL) | BALB/c | Intratracheal | 6 weeks | > 6.0 | [13][14] |
| BDQ + Pretomanid + Moxifloxacin + PZA (BPaMZ) | BALB/c | Intratracheal | 6 weeks | > 6.0 (Cure in all mice) | [13][14][15] |
Table 3: Efficacy of Anti-TB Drugs in the Guinea Pig Model
| Drug/Regimen | Infection Route & Dose | Treatment Duration | Mean Log10 CFU Reduction (Lungs) vs. Untreated Control | Reference(s) |
| RIF + INH + PZA (RHZ) | Aerosol (~2 log10 CFU) | 2 months | > 4.0 (Prevented relapse) | [3][16][17] |
| Pretomanid + Moxifloxacin + PZA (PaMZ) | Aerosol (~2 log10 CFU) | 2 months | > 4.0 (Prevented relapse) | [3] |
Experimental Protocols
Protocol 1: Aerosol Infection of Mice with Mycobacterium tuberculosis
This protocol describes the low-dose aerosol infection of mice to establish a chronic pulmonary tuberculosis infection.
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv) culture in mid-log phase
-
Sterile phosphate-buffered saline (PBS) with 0.05% Tween 80
-
Aerosol exposure chamber (e.g., Glas-Col inhalation exposure system)
-
BALB/c or C57BL/6 mice (female, 6-8 weeks old)
Procedure:
-
Prepare a single-cell suspension of M. tuberculosis in sterile PBS. Adjust the concentration to deliver the desired inoculum (typically 50-100 CFU/mouse).
-
Place mice in the aerosol exposure chamber.
-
Nebulize the bacterial suspension into the chamber for a predetermined time, calibrated to deliver the target dose to the lungs.
-
Following exposure, hold the animals in the chamber for a brief period to allow for settling of the aerosol.
-
Return the mice to their cages within a biosafety level 3 (BSL-3) facility.
-
On the day after infection, sacrifice a subset of mice (n=3-5) to determine the initial bacterial load in the lungs by plating serial dilutions of lung homogenates on 7H11 agar plates.
-
Incubate plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU per lung.
Protocol 2: Drug Administration via Oral Gavage in Mice
This protocol details the procedure for administering oral drugs to mice.
Materials:
-
Test compound formulated in an appropriate vehicle (e.g., 0.5% carboxymethyl cellulose)[18][19]
-
20-gauge, 1.5-inch curved, ball-tipped gavage needle[11][20]
-
1 mL syringe
-
Scale for weighing mice
Procedure:
-
Weigh the mouse to calculate the correct dosage volume (typically not exceeding 10 mL/kg).[21]
-
Draw the calculated volume of the drug formulation into the syringe attached to the gavage needle.
-
Securely restrain the mouse by scruffing the neck and back to immobilize the head and body.[11][20]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate.[11][20]
-
The needle should pass smoothly into the esophagus. If resistance is met, withdraw and re-insert.
-
Once the needle is in the correct position (pre-measured to the level of the xiphoid process), slowly dispense the liquid.[11][20]
-
Gently remove the needle.
-
Monitor the animal for a few minutes post-administration for any signs of distress.[11]
Protocol 3: Drug Administration via Subcutaneous Injection in Guinea Pigs
This protocol describes the procedure for administering drugs via subcutaneous injection in guinea pigs.
Materials:
-
Test compound in a sterile injectable solution
-
23-25 gauge needle[22]
-
1 mL or 3 mL syringe
-
70% ethanol swabs
Procedure:
-
Draw the calculated dose of the drug solution into the syringe.
-
Manually restrain the guinea pig on a flat surface.
-
Identify the injection site, typically the loose skin over the shoulders or back.
-
Clean the injection site with a 70% ethanol swab.
-
Lift a tent of skin and insert the needle at a 45-degree angle into the subcutaneous space.[22]
-
Aspirate briefly to ensure the needle is not in a blood vessel.[22]
-
Slowly inject the solution. A small bleb may form under the skin.[22]
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
Protocol 4: Assessment of Bacterial Load (CFU Enumeration)
This protocol outlines the procedure for determining the number of viable M. tuberculosis in organ tissues.
Materials:
-
Sterile PBS with 0.05% Tween 80
-
Tissue homogenizer
-
7H11 agar plates supplemented with OADC
-
Sterile dilution tubes
Procedure:
-
Aseptically harvest organs (lungs and spleen) from euthanized animals.
-
Homogenize each organ in a known volume of sterile PBS-Tween 80 using a tissue homogenizer.
-
Prepare 10-fold serial dilutions of the organ homogenate in sterile PBS-Tween 80.
-
Plate 100 µL of appropriate dilutions onto 7H11 agar plates in duplicate or triplicate.
-
Incubate the plates at 37°C in a humidified incubator.
-
After 3-4 weeks, count the number of colonies on plates with a countable number of colonies (typically 30-300 colonies).
-
Calculate the total CFU per organ by multiplying the average number of colonies by the dilution factor and the total volume of the homogenate. The results are typically expressed as log10 CFU per organ.
Protocol 5: Histopathological Scoring of Lung Tissue
This protocol provides a semi-quantitative method for scoring lung pathology in TB-infected animals. This is a generalized protocol that can be adapted for different animal models.
Materials:
-
Formalin-fixed, paraffin-embedded lung tissue sections
-
Hematoxylin and eosin (H&E) stained slides
-
Light microscope
Procedure:
-
Tissue Preparation: Perfuse lungs with 10% neutral buffered formalin, embed in paraffin, section at 5 µm, and stain with H&E.
-
Microscopic Examination: Examine the entire lung section under low power to assess the overall distribution and extent of inflammation.
-
Scoring System: Score various pathological features on a scale of 0 to 4 (0 = normal, 1 = minimal, 2 = mild, 3 = moderate, 4 = severe). A modified scoring system, initially developed for non-human primates and adapted for rabbits, can be used.[4][5][23][24][25][26]
-
Peribronchiolitis/Perivasculitis: Inflammation around airways and blood vessels.
-
Alveolitis: Infiltration of inflammatory cells into the alveolar spaces.
-
Granuloma Formation: Number and size of granulomas.
-
Necrosis: Presence and extent of caseous necrosis within granulomas.
-
Interstitial Pneumonia: Thickening of the alveolar walls.
-
-
Total Score: Sum the scores for each parameter to obtain a total lung pathology score for each animal. This allows for quantitative comparison between treatment groups. For non-human primates, a detailed scoring system can be employed that also considers the number and size of granulomas in each lung lobe.[8][19][27][28]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Efficacy Testing
References
- 1. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent Rifamycin-Sparing Regimen Cures Guinea Pig Tuberculosis as Rapidly as the Standard Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A modified scoring system to describe gross pathology in the rabbit model of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. researchgate.net [researchgate.net]
- 7. Immunology studies in non-human primate models of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The antibiotic bedaquiline activates host macrophage innate immune resistance to bacterial infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. Predicting tuberculosis drug efficacy in preclinical and clinical models from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Predictive Modeling to Study the Treatment-Shortening Potential of Novel Tuberculosis Drug Regimens, Toward Bundling of Preclinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vetlexicon.com [vetlexicon.com]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. Comparison of the ‘Denver regimen’ against acute tuberculosis in the mouse and guinea pig - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. iacuc.wsu.edu [iacuc.wsu.edu]
- 22. research.vt.edu [research.vt.edu]
- 23. ouv.vt.edu [ouv.vt.edu]
- 24. researchgate.net [researchgate.net]
- 25. A modified scoring system to describe gross pathology in the rabbit model of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Linezolid and Its Immunomodulatory Effect: In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Activity of linezolid-containing regimens against multidrug-resistant tuberculosis in mice [agris.fao.org]
Application Notes and Protocols for In Vitro Permeability Assays of Oxetanyl-Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The permeability of a drug candidate is a critical determinant of its oral bioavailability and overall pharmacokinetic profile. Oxetanyl-quinoline derivatives have emerged as a promising class of compounds in medicinal chemistry, with the oxetane moiety often incorporated to enhance physicochemical properties such as solubility and metabolic stability.[1][2][3][4] Assessing the membrane permeability of these novel derivatives early in the drug discovery process is crucial for identifying candidates with favorable absorption characteristics.
This document provides detailed application notes and protocols for two widely used in vitro permeability assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay. These assays are instrumental in predicting the passive diffusion and active transport of oxetanyl-quinoline derivatives across the intestinal barrier.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, non-cell-based assay that specifically evaluates the passive transcellular permeability of a compound.[5][6][7] It serves as an excellent primary screen to rank compounds based on their ability to diffuse across a lipidic barrier, mimicking the lipid bilayer of the intestinal epithelium.[5][6]
Principle
The PAMPA assay utilizes a 96-well microtiter plate with a filter membrane coated with a lipid solution (e.g., lecithin in dodecane) to create an artificial membrane.[7][8] The test compound is added to a donor compartment, and its diffusion across the artificial membrane into an acceptor compartment is quantified, typically by LC-MS/MS.[6] The simplicity of this model allows for the isolated study of passive diffusion, excluding influences from active transport or paracellular pathways.[5]
Experimental Workflow: PAMPA
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Detailed Protocol for PAMPA
Materials:
-
96-well PAMPA plate (e.g., Millipore MultiScreen-IP PAMPA plate)
-
96-well acceptor plate (low-binding)
-
Lecithin from soybean
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Test oxetanyl-quinoline derivatives and control compounds (e.g., propranolol - high permeability, furosemide - low permeability)
-
LC-MS/MS system
Procedure:
-
Preparation of Lipid Solution: Prepare a 1% (w/v) solution of lecithin in dodecane. Sonicate the mixture until the lecithin is completely dissolved.[7]
-
Preparation of Compound Solutions:
-
Prepare stock solutions of test oxetanyl-quinoline derivatives and controls at 10 mM in DMSO.
-
Dilute the stock solutions to a final concentration of 10 µM in PBS (the final DMSO concentration should be ≤1%).[8]
-
-
Coating the Donor Plate: Carefully add 5 µL of the 1% lecithin/dodecane solution to each well of the donor plate, ensuring the microporous membrane is fully coated.[7][8]
-
Preparing the Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.[8]
-
Assembling the PAMPA Plate:
-
Add 150 µL of the diluted compound solution to each well of the lipid-coated donor plate.[8]
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
-
Incubation: Incubate the assembled plate at room temperature for 16-18 hours.[7][9] To minimize evaporation, place the assembly in a sealed container with a wet paper towel.[7]
-
Sample Collection and Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Collect samples from both the donor and acceptor wells.
-
Quantify the concentration of the compounds in each sample using a validated LC-MS/MS method.
-
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq))
Where:
-
Vd = Volume of the donor well
-
Va = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
Ca(t) = Compound concentration in the acceptor well at time t
-
Ceq = Equilibrium concentration
-
Illustrative Data for Oxetanyl-Quinoline Derivatives in PAMPA
The following table presents hypothetical permeability data for a series of oxetanyl-quinoline derivatives, demonstrating how the data can be structured for comparison.
| Compound ID | Structure (Core) | Papp (10⁻⁶ cm/s) | Permeability Class |
| OQ-1 | 4-(Oxetan-3-ylamino)quinoline | 8.5 | High |
| OQ-2 | 6-Chloro-4-(oxetan-3-ylamino)quinoline | 7.2 | High |
| OQ-3 | 4-((1-Methyl-oxetan-3-yl)amino)quinoline | 9.1 | High |
| OQ-4 | 2-Methyl-4-(oxetan-3-ylamino)quinoline | 6.8 | Moderate |
| Propranolol | (Control) | 15.2 | High |
| Furosemide | (Control) | 0.3 | Low |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Caco-2 Permeability Assay
The Caco-2 cell permeability assay is the gold standard for in vitro prediction of human intestinal drug absorption.[10] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal epithelial barrier.[11][12] This model allows for the assessment of both passive diffusion and active transport mechanisms, including efflux.[10][12]
Principle
Caco-2 cells are cultured on semi-permeable filter inserts, creating two distinct compartments: an apical (AP) side, representing the intestinal lumen, and a basolateral (BL) side, representing the blood circulation.[10] The permeability of a test compound is assessed by adding it to either the AP or BL compartment and measuring its appearance in the opposite compartment over time.[12] By measuring transport in both directions (AP to BL and BL to AP), an efflux ratio can be calculated to identify substrates of efflux transporters like P-glycoprotein (P-gp).[12]
Experimental Workflow: Caco-2 Assay
Caption: Workflow for the Caco-2 Cell Permeability Assay.
Detailed Protocol for Caco-2 Assay
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Transwell permeable supports (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test oxetanyl-quinoline derivatives and control compounds (e.g., propranolol, atenolol, digoxin)
-
TEER meter
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the Transwell inserts at an appropriate density.
-
Culture the cells for 21-25 days, replacing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.[13]
-
-
Monolayer Integrity Assessment:
-
Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers. Only use monolayers with TEER values indicating good tight junction formation (typically >200 Ω·cm²).
-
-
Preparation for Transport Experiment:
-
Gently wash the cell monolayers twice with pre-warmed (37°C) HBSS.
-
Pre-incubate the monolayers with HBSS in both AP (0.4 mL) and BL (1.2 mL) compartments for 30 minutes at 37°C.
-
-
Transport Experiment:
-
Prepare dosing solutions of test compounds and controls in HBSS at the desired concentration (e.g., 10 µM).
-
For AP to BL transport (A→B): Remove the buffer from the AP compartment and add the dosing solution. Add fresh HBSS to the BL compartment.
-
For BL to AP transport (B→A): Remove the buffer from the BL compartment and add the dosing solution. Add fresh HBSS to the AP compartment.
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 60, 90, 120 minutes), collect aliquots from the receiver compartment. Replace the volume with fresh, pre-warmed HBSS.
-
-
Sample Analysis:
-
Calculations:
-
Apparent Permeability (Papp): Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt = Rate of permeation
-
A = Surface area of the membrane
-
C₀ = Initial concentration in the donor compartment
-
-
Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
Illustrative Data for Oxetanyl-Quinoline Derivatives in Caco-2 Assay
The following table provides hypothetical data for the same series of oxetanyl-quinoline derivatives in the Caco-2 assay.
| Compound ID | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Class | Efflux Substrate |
| OQ-1 | 7.8 | 8.5 | 1.1 | High | No |
| OQ-2 | 6.5 | 15.1 | 2.3 | High | Yes |
| OQ-3 | 8.2 | 9.0 | 1.1 | High | No |
| OQ-4 | 5.3 | 6.1 | 1.2 | Moderate | No |
| Atenolol | 0.5 | 0.6 | 1.2 | Low | No |
| Propranolol | 12.5 | 13.1 | 1.1 | High | No |
| Digoxin | 0.2 | 4.8 | 24.0 | Low | Yes (P-gp) |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Data Interpretation and Significance
-
PAMPA: Provides a rapid assessment of passive permeability. Compounds with high Papp values in this assay are more likely to be well-absorbed if passive diffusion is the primary mechanism of absorption.
-
Caco-2: Offers a more comprehensive picture of intestinal permeability.
-
A high Papp (A→B) value (>5 x 10⁻⁶ cm/s) is generally indicative of good in vivo absorption.
-
An efflux ratio >2 suggests that the compound is a substrate of efflux transporters, which could limit its net absorption in vivo.
-
-
Correlation between Assays: Comparing PAMPA and Caco-2 data can be informative. If a compound shows high permeability in PAMPA but low absorptive permeability (A→B) and a high efflux ratio in the Caco-2 assay, it is likely a substrate for active efflux.[6]
Conclusion
The strategic application of in vitro permeability assays like PAMPA and Caco-2 is indispensable for the efficient evaluation of oxetanyl-quinoline derivatives in drug discovery. By providing crucial data on passive permeability and active transport, these assays enable informed decision-making, helping to prioritize compounds with the highest potential for successful oral delivery.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. PAMPA | Evotec [evotec.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 7. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Accelerated Caco-2 cell permeability model for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Antituberculosis Agent-7 (AT-7) Crystallization
Welcome to the technical support center for the crystallization of Antituberculosis Agent-7 (AT-7). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during AT-7 crystallization experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: No Crystals Are Forming, The Drop Remains Clear.
Q: I have set up my crystallization plates, but after several days, the drops are still clear. What should I do?
A: A clear drop indicates that the solution is not yet supersaturated, a necessary state for nucleation and crystal growth.[1] Several factors can be adjusted to achieve supersaturation.
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Increase AT-7 Concentration: The concentration of your agent may be too low. If you have sufficient material, try concentrating your AT-7 stock solution and repeating the experiment. For many compounds, concentrations between 5 to 25 mg/ml are a reasonable starting point.[2]
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Increase Precipitant Concentration: The precipitant concentration in the reservoir may be too low to effectively draw water from the drop. You can try setting up a new screen with a higher precipitant concentration.[3] A clear drop often suggests the need to evaluate increasing concentrations of the precipitant.[3]
-
Re-evaluate Solvent/Anti-solvent System: For vapor diffusion methods, ensure the anti-solvent (in the reservoir) is volatile and that AT-7 has low solubility in it.[4][5] The solvent used to dissolve AT-7 should be less volatile.
-
Time: Crystallization can be a slow process.[6] If the drop remains clear, allow the experiment to proceed for a few more weeks while continuing to monitor it.[7]
Issue 2: Amorphous Precipitate Forms Instead of Crystals.
Q: My drops have become cloudy and contain a non-crystalline, amorphous precipitate. How can I resolve this?
A: Precipitate formation suggests that the solution has moved too quickly into a state of high supersaturation, causing the agent to crash out of solution rather than form an ordered crystal lattice.[1][3]
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Reduce Precipitant Concentration: This is the most common cause. A high precipitant concentration can lead to rapid precipitation.[3] Try repeating the experiment with a lower concentration of the precipitant.
-
Reduce AT-7 Concentration: High concentrations of the agent itself can also lead to precipitation. Consider diluting your stock solution by half and repeating the screen.[3]
-
Modify Drop Ratio: Changing the ratio of the AT-7 solution to the reservoir solution in the drop (e.g., from 1:1 to 2:1 or 1:2) can alter the equilibration pathway and may favor crystallization over precipitation.[8]
-
Change Temperature: Temperature significantly affects solubility and supersaturation.[9] Try incubating the experiment at a different temperature (e.g., switch from room temperature to 4°C or vice versa) to slow down the process. Slower cooling rates generally lead to better and larger crystals.[6]
-
Seeding: If you consistently get precipitate, you can use it for microseeding. A tiny amount of the precipitate is transferred into a new, clear drop that is closer to equilibrium, which can sometimes induce controlled crystal growth.[10]
Issue 3: The Crystals Are Too Small or of Poor Quality (e.g., Needles, Plates).
Q: I've managed to grow crystals, but they are too small for X-ray diffraction or are forming as needles and plates. How can I improve their size and quality?
A: The goal is to slow down the growth process, allowing molecules to arrange themselves more orderly into the crystal lattice.[11] Small or poor-quality crystals often result from rapid nucleation and growth.[12]
-
Fine-Tune Precipitant Concentration: Create a grid screen where you vary the precipitant concentration in small, incremental steps (e.g., 0.05 M for salts or 1-2% for PEGs) around the condition that produced the small crystals.[13] This helps to find the "metastable zone" where growth is favored over new nucleation.[14]
-
Optimize pH: The pH of the solution is a critical variable that affects the charge of the molecules and their interactions.[15][16] Systematically varying the pH in small increments (e.g., 0.1-0.2 units) can significantly impact crystal size and quality.[17][18]
-
Control Temperature: A slow, controlled cooling rate is almost always better for growing large crystals.[19] If possible, use a temperature-controlled environment and consider thermal cycling—gently warming the solution to dissolve smaller crystals and then slowly cooling it to allow the larger ones to grow.[4]
-
Introduce Additives: Small molecules, detergents, or different salts can sometimes act as "helpers" in crystallization, improving crystal contacts and morphology. Consider using an additive screen with your best-identified condition.
-
Seeding: Seeding is a powerful technique to grow larger crystals. A small, existing crystal (a "seed") is transferred to a solution that is supersaturated but not yet nucleating (the metastable zone). This encourages the growth of a single, larger crystal rather than many small ones.[3]
Issue 4: Crystallization Results Are Not Reproducible.
Q: I successfully grew a crystal once, but I am struggling to reproduce the result. What could be the cause?
A: Lack of reproducibility is a common frustration in crystallization and can stem from minor, often overlooked, variations in the experimental setup.
-
Precise Parameter Control: Ensure all parameters—AT-7 concentration, precipitant concentration, pH, temperature, and drop volumes—are exactly the same as in the successful experiment.[20] Even small deviations can lead to different outcomes.
-
Sample Homogeneity: The purity and state of your AT-7 sample are crucial. Ensure the batch is homogenous and free from aggregates or impurities. Filtering the sample through a 0.22-micron filter before setting up drops is a good practice.[2]
-
Age of Solution: The age of both the AT-7 solution and the precipitant solutions can matter. Use freshly prepared solutions whenever possible.
-
Environmental Factors: Factors like vibrations, temperature fluctuations in the room, or even how quickly the plates are sealed can influence results.[4] Try to maintain a consistent and stable environment.
Data and Parameter Optimization
Optimizing crystallization conditions involves systematically varying key parameters.[13] The following table summarizes the typical effects of these parameters and suggested adjustments based on the experimental outcome.
| Parameter | Observation: Clear Drop | Observation: Precipitate | Observation: Small/Poor Crystals |
| AT-7 Concentration | Increase concentration | Decrease concentration | Decrease concentration slightly or use seeding |
| Precipitant Conc. | Increase concentration | Decrease concentration | Fine-tune with small increments around the hit |
| Temperature | Change incubation temp.[9] | Change incubation temp. to slow kinetics | Slow the rate of temperature change; thermal cycling[4] |
| pH | Vary pH more broadly | Vary pH; move away from pI | Fine-tune pH in 0.1-0.2 unit increments[17] |
| Additives/Salts | Introduce additives to alter solubility | Screen different salts or additives | Screen additives to improve crystal packing |
Key Experimental Protocols
Protocol 1: Hanging Drop Vapor Diffusion
Vapor diffusion is a widely used technique where a drop containing your sample and a precipitant solution equilibrates with a larger reservoir of the precipitant solution.[21][22]
-
Prepare the Reservoir: Using a multi-channel pipette, add 500 µL of the precipitant solution to the wells of a 24-well crystallization plate.
-
Prepare the Coverslip: On a clean, siliconized coverslip, pipette a small drop (e.g., 1 µL) of your AT-7 stock solution.
-
Add Reservoir Solution: Add an equal volume (1 µL) of the reservoir solution directly to the drop of AT-7 solution. Mix gently by pipetting up and down, avoiding bubbles.
-
Seal the Well: Quickly invert the coverslip and place it over the well, with the drop hanging suspended above the reservoir. Seal the well airtight with vacuum grease.
-
Incubate and Observe: Place the plate in a stable, vibration-free environment at a constant temperature. Observe the drops periodically under a microscope over several days to weeks.
Visual Guides and Workflows
Troubleshooting Workflow: From Clear Drop to Crystal
The following diagram outlines a logical workflow for troubleshooting when initial crystallization attempts result in a clear drop.
Caption: A flowchart for troubleshooting clear crystallization drops.
Interplay of Key Crystallization Parameters
Crystallization is a delicate balance between several key physical and chemical parameters. Understanding their relationship is crucial for successful optimization.
Caption: Relationship between experimental parameters and crystal quality.
References
- 1. cresp.org [cresp.org]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. iucr.org [iucr.org]
- 5. unifr.ch [unifr.ch]
- 6. m.youtube.com [m.youtube.com]
- 7. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 8. researchgate.net [researchgate.net]
- 9. hamptonresearch.com [hamptonresearch.com]
- 10. Types of precipitates – Terese Bergfors [xray.teresebergfors.com]
- 11. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 12. chemicaltimes.in [chemicaltimes.in]
- 13. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.iucr.org [journals.iucr.org]
- 15. The effect of temperature and solution pH on the nucleation of tetragonal lysozyme crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scribd.com [scribd.com]
- 20. helgroup.com [helgroup.com]
- 21. Crystallization of Membrane Proteins by Vapor Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
Optimizing reaction conditions for Antituberculosis agent-7 synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers synthesizing Antituberculosis agent-7 and related oxetanyl-quinoline derivatives. The information is based on the published synthetic protocol by Shinde, A. et al. in ACS Omega 2022, 7, 50, 47096–47107.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound involves a multi-step process. The core of the strategy is the nucleophilic aromatic substitution (SNAr) reaction to couple the quinoline and phenoxy moieties, followed by a Williamson ether synthesis to introduce the substituted benzyl group.
Q2: Are there any specific safety precautions to consider during the synthesis?
A2: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. Specific reagents may have individual hazards; consult the Safety Data Sheets (SDS) for each chemical before use.
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of each reaction step. Select an appropriate solvent system that provides good separation of the starting materials and products. Visualization can be achieved using UV light and/or staining reagents.
Q4: What are the key purification methods for the intermediates and the final product?
A4: The primary purification method for the intermediates and the final product is column chromatography on silica gel.[1] The appropriate eluent system will need to be determined for each step to ensure adequate separation. Recrystallization may also be a viable method for purification where applicable.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low yield in the synthesis of 3-(2-(3-hydroxyoxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline (Intermediate)
| Potential Cause | Suggested Solution |
| Incomplete reaction | - Ensure the reaction is stirred vigorously to ensure proper mixing of reactants. - Extend the reaction time and continue to monitor by TLC until the starting material is consumed. - Gradually increase the reaction temperature in small increments, while monitoring for any decomposition. |
| Side reactions | - Use a milder base to minimize potential side reactions. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other undesired reactions. |
| Purification issues | - Optimize the solvent system for column chromatography to achieve better separation of the product from impurities. - Consider using a different stationary phase for chromatography if silica gel does not provide adequate separation. |
Issue 2: Low yield or formation of byproducts in the final Williamson ether synthesis step
| Potential Cause | Suggested Solution |
| Elimination side reaction | - Use a less sterically hindered base to favor substitution over elimination. - Lower the reaction temperature to reduce the rate of the elimination reaction.[4] |
| Decomposition of starting materials or product | - Ensure the reaction is protected from light and air, especially if the compounds are sensitive. - Use a milder base and lower reaction temperature to minimize degradation. |
| Poor solubility of reactants | - Choose a solvent in which all reactants are fully soluble at the reaction temperature. Aprotic polar solvents like DMF or acetonitrile are often good choices for Williamson ether synthesis.[4][5] |
Data Presentation
Table 1: Reaction Conditions for the Synthesis of this compound (Compound 9h)
| Step | Reactants | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3-chloro-8-fluoro-2-methylquinoline, 2-(3-hydroxyoxetan-3-yl)-3-fluorophenol | DMF | K₂CO₃ | 120 | 8 | 75 |
| 2 | Intermediate from Step 1, 1-(bromomethyl)-4-(trifluoromethyl)benzene | DMF | NaH | rt | 6 | 82 |
Data extracted from the general procedure described in Shinde, A. et al. ACS Omega 2022, 7, 50, 47096–47107.
Table 2: Antimicrobial Activity of this compound (Compound 9h)
| Microorganism | MIC (μM) |
| M. tuberculosis H37Rv | 3.41 |
| P. mirabilis | 31.25 |
| A. niger | 62.5 |
| E. coli | >250 |
| B. subtilis | 250 |
| S. albus | >250 |
| C. albicans | 250 |
MIC: Minimum Inhibitory Concentration. Data sourced from Shinde, A. et al. ACS Omega 2022, 7, 50, 47096–47107 and MedChemExpress.[6][7]
Experimental Protocols
Synthesis of 3-(2-(3-hydroxyoxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline
-
To a solution of 3-chloro-8-fluoro-2-methylquinoline (1 mmol) in DMF (10 mL), add 2-(3-hydroxyoxetan-3-yl)-3-fluorophenol (1.1 mmol) and potassium carbonate (2 mmol).
-
Heat the reaction mixture to 120 °C and stir for 8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of this compound (Compound 9h)
-
To a solution of 3-(2-(3-hydroxyoxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline (1 mmol) in dry DMF (10 mL), add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-(bromomethyl)-4-(trifluoromethyl)benzene (1.1 mmol) and stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, quench the reaction by the slow addition of ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visualizations
References
- 1. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. m.youtube.com [m.youtube.com]
Antituberculosis agent-7 assay interference and mitigation strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antituberculosis (TB) agent screening assays. The focus is on identifying and mitigating common sources of assay interference to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a common source of interference in fluorescence-based TB drug screening assays?
A1: A primary source of interference is the intrinsic fluorescence of test compounds, also known as autofluorescence.[1][2] This can lead to false-negative or false-positive results by masking the signal from the fluorescent reporter or by being misinterpreted as a positive signal. Endogenous biomolecules within the sample, such as collagen and riboflavin, can also contribute to background autofluorescence.[1]
Q2: How can I identify if my test compound is causing autofluorescence?
A2: A simple control experiment is to measure the fluorescence of your compound in the assay medium without the presence of Mycobacterium tuberculosis or the fluorescent reporter dye (e.g., resazurin).[3] If a significant signal is detected at the assay's excitation and emission wavelengths, your compound is autofluorescent.
Q3: My assay uses resazurin (AlamarBlue) to measure cell viability. What are potential sources of interference specific to this dye?
A3: Resazurin-based assays are susceptible to interference from compounds with reducing properties.[4] These compounds can directly reduce resazurin to its fluorescent product, resorufin, in the absence of cellular metabolic activity, leading to a false-positive signal for cell viability (or a false-negative for growth inhibition).[4][5] Thiols and carboxylic acids are functional groups that have been identified as causing such interference.[5] Additionally, some substances, like β-cyclodextrins, can interfere by inhibiting the cellular uptake of resazurin or by enhancing the fluorescence of resorufin.[6][7]
Q4: Can the assay medium itself interfere with the results?
A4: Yes, components of the culture medium can interfere. For example, Tween 80, a surfactant commonly used in mycobacterial culture to prevent clumping, can increase the efficacy of certain drugs like rifampicin, potentially leading to lower minimum inhibitory concentration (MIC) values than in media without it.[8] It's crucial to maintain consistent media composition across all experiments.
Q5: What is a "hit" in a high-throughput screen (HTS) for antitubercular agents, and what are typical hit rates?
A5: In HTS, a "hit" is a compound that demonstrates a desired level of activity, for instance, ≥90% inhibition of mycobacterial growth at a specific concentration.[9] Hit rates can vary significantly depending on the compound library, screening concentration, and the assay readout. For example, screening a library of 100,997 compounds at 10 µg/mL yielded 1,782 hits (a hit rate of about 1.8%), of which 1,593 were confirmed upon re-testing.[9] In another study, computational screening followed by in vitro testing resulted in hit rates ranging from 15% to 28.7% from different compound libraries.[10][11]
Troubleshooting Guides
Issue 1: High Background Fluorescence
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Compound Autofluorescence | Run a control plate with test compounds in media without bacteria. | 1. Prepare a 96-well or 384-well plate. 2. Add the same concentration of your test compounds to the wells as in your main experiment. 3. Add sterile assay medium to each well. 4. Incubate the plate under the same conditions as your main assay. 5. Read the fluorescence at the assay's excitation and emission wavelengths. A high signal indicates compound autofluorescence. |
| Media Autofluorescence | Test different batches of media or prepare fresh media. Consider using phenol red-free medium if appropriate for your assay. | 1. Prepare plates with media only (no cells, no compounds). 2. Incubate and read fluorescence as you would for your experimental plates. 3. If the background is high, try a different lot of media components or switch to a formulation known to have lower background fluorescence. |
| Contamination | Visually inspect plates for signs of contamination. Plate a sample of the culture on non-selective agar to check for purity. | 1. Under a microscope, check for microbial growth that is not characteristic of M. tuberculosis. 2. Streak a loopful of the culture onto a nutrient agar plate and incubate. The growth of non-mycobacterial colonies indicates contamination. |
Issue 2: False Positives in Resazurin-Based Assays
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Direct Reduction of Resazurin | Perform a cell-free resazurin reduction assay. | 1. In a 96-well plate, add your test compounds at the screening concentration to the assay medium. 2. Add resazurin solution to each well. 3. Incubate for the same duration as your main assay. 4. Measure the fluorescence. An increase in fluorescence in the absence of cells indicates direct reduction of resazurin by your compound.[4] |
| Compound has Antioxidant Properties | Include a known antioxidant as a positive control for interference. | 1. In your cell-free control plate, include a well with a known antioxidant compound (e.g., glutathione). 2. If your test compound shows a similar increase in fluorescence, it likely has antioxidant properties that are interfering with the assay.[5] |
Issue 3: Poor Assay Reproducibility
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Inconsistent Bacterial Inoculum | Standardize the bacterial inoculum by measuring optical density (OD) and correlating it with colony-forming units (CFUs). | 1. Grow a culture of M. tuberculosis to mid-log phase. 2. Prepare serial dilutions of the culture and measure the OD at 600 nm for each dilution. 3. Plate a known volume of each dilution on 7H10 or 7H11 agar plates. 4. After incubation, count the colonies to determine the CFU/mL for each OD reading. 5. Use this correlation to prepare a consistent inoculum for future experiments.[8] |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate for experimental samples, or ensure proper sealing and humidity control during incubation. | 1. Fill the outer wells of your 96-well plate with sterile water or media to minimize evaporation from the inner wells.[3] 2. Use plate sealers to prevent evaporation during long incubation periods. 3. Ensure the incubator has adequate humidity. |
| Compound Precipitation | Visually inspect the wells for any signs of compound precipitation. Test compound solubility in the assay medium. | 1. Prepare solutions of your test compound in the assay medium at the highest concentration to be tested. 2. Visually inspect for any cloudiness or precipitate. 3. If precipitation is observed, consider lowering the test concentration or using a different solvent (ensure the final solvent concentration is not inhibitory to mycobacterial growth). |
Data Summary Tables
Table 1: Example Hit Rates from Antituberculosis Drug Screens
| Library Size | Screening Concentration | Assay Type | Hit Rate (%) | Reference |
| 100,997 | 10 µg/mL | Not specified | 1.8 | [9] |
| 82,403 (in silico) | Varied | Computational followed by MABA | 22.5 (average) | [10][11] |
| Maybridge library (subset) | 100 µg/mL | MABA | 28.7 | [11] |
| Selleck Kinase library (subset) | 50 µg/mL | MABA | 24.2 | [11] |
MABA: Microplate Alamar Blue Assay
Table 2: Cytotoxicity and Selectivity Index of Hits from an HTS Campaign
| Category | Number of Compounds | Selectivity Index (SI = CC₅₀/IC₉₀) | Comment | Reference |
| Toxic | 44 | < 9 | Considered toxic to mammalian cells (Vero cells). | [9] |
| Non-toxic, High Activity | 293 | ≥ 10 | Highly potent against M. tuberculosis with low cytotoxicity. | [9] |
CC₅₀: 50% cytotoxic concentration; IC₉₀: 90% inhibitory concentration
Experimental Protocols & Methodologies
Microplate Alamar Blue Assay (MABA) for Drug Susceptibility
This protocol is adapted from established methods for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[3][12][13]
-
Bacterial Culture Preparation:
-
Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 to mid-log phase (OD₆₀₀ of 0.4-0.6).
-
Adjust the culture with fresh medium to a final OD that corresponds to approximately 1 x 10⁵ CFU/mL.
-
-
Plate Preparation:
-
In a sterile 96-well microplate, add 100 µL of sterile deionized water to the outer wells to minimize evaporation.
-
Prepare serial dilutions of the test compounds in the inner wells. The final volume in each well should be 100 µL. Include a drug-free control (vehicle, e.g., DMSO) and a positive control (e.g., rifampicin).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial suspension to each well containing the test compounds and controls.
-
Seal the plates and incubate at 37°C for 7 days.
-
-
Addition of Alamar Blue:
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Incubate the plates for another 24 hours at 37°C.
-
-
Reading and Interpretation:
-
Assess the results visually or by measuring fluorescence (Excitation: 530-560 nm, Emission: 590 nm).
-
A blue color indicates inhibition of growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
-
Visualizations
Caption: High-throughput screening workflow for antituberculosis agents.
Caption: Mechanism of the resazurin assay and a common interference pathway.
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. New Anti-tuberculosis Agents Amongst Known Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Complex Formation of Resorufin and Resazurin with Β-Cyclodextrins: Can Cyclodextrins Interfere with a Resazurin Cell Viability Assay? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Complex Formation of Resorufin and Resazurin with Β-Cyclodextrins: Can Cyclodextrins Interfere with a Resazurin Cell Viability Assay? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Dual Read-Out Assay to Evaluate the Potency of Compounds Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing Hit Identification in Mycobacterium tuberculosis Drug Discovery Using Validated Dual-Event Bayesian Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing Hit Identification in Mycobacterium tuberculosis Drug Discovery Using Validated Dual-Event Bayesian Models | PLOS One [journals.plos.org]
- 12. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
Improving the solubility and stability of Antituberculosis agent-7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antituberculosis agent-7 and other poorly soluble, unstable antitubercular compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation.
Issue: My compound precipitated out of solution during my in vitro assay.
-
Question: I dissolved this compound in DMSO for my cell-based assay. When I added it to the aqueous cell culture medium, a precipitate formed immediately. What is happening and how can I prevent this?
-
Answer: This is a common issue for poorly soluble compounds and is often related to the difference between thermodynamic and kinetic solubility. Your compound was likely dissolved in DMSO at a concentration above its aqueous solubility limit. When the DMSO stock is diluted into the aqueous medium, the compound crashes out of solution.
Possible Solutions:
-
Reduce the final concentration: The simplest approach is to lower the final assay concentration of this compound to below its kinetic solubility limit in the assay medium.
-
Use a different co-solvent: While DMSO is common, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) could be tried in small percentages to maintain solubility.[1]
-
Formulation with excipients: Consider pre-formulating the compound with solubility-enhancing excipients like cyclodextrins or surfactants before adding it to the assay medium.[2][3][4] These can form complexes with the drug or create micelles to keep it in solution.[5][6]
-
pH adjustment: If your compound has ionizable groups, adjusting the pH of the medium (if tolerated by the cells) can increase its solubility.[1][7][8]
-
Issue: I am observing rapid degradation of my compound in solution.
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Question: When I prepare solutions of this compound for my experiments, I notice a significant loss of the parent compound over a short period, as confirmed by HPLC analysis. What could be the cause and how can I mitigate this?
-
Answer: Rapid degradation in solution can be caused by several factors, including hydrolysis, oxidation, or photodegradation. Identifying the primary degradation pathway is key to improving stability.
Possible Solutions:
-
pH control: Hydrolysis is often pH-dependent. Prepare your solutions in buffers at different pH values to determine the pH of maximum stability.
-
Protection from light: If the compound is light-sensitive, conduct experiments in amber vials or under low-light conditions. Photostability testing is a standard part of stress testing.[9]
-
Inert atmosphere: If oxidation is suspected, de-gas your solvents and prepare solutions under an inert atmosphere, such as nitrogen or argon. The addition of antioxidants to the formulation can also be considered.
-
Temperature control: Degradation reactions are often accelerated at higher temperatures. Prepare and store your solutions at lower temperatures (e.g., 4°C) if possible.
-
Issue: I am having difficulty formulating my compound for in vivo studies.
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Question: I need to administer this compound orally to mice, but its poor aqueous solubility is making it difficult to prepare a suitable dosing formulation. What are my options?
-
Answer: Formulating a poorly soluble compound for oral administration is a significant challenge, as the drug needs to be in solution to be absorbed.[10][11] Several formulation strategies can be employed to improve oral bioavailability.
Possible Solutions:
-
Co-solvent systems: A mixture of water and a biocompatible co-solvent (e.g., PEG 400, propylene glycol) can be used to dissolve the compound.
-
Surfactant dispersions: Formulations containing surfactants can improve the wettability and dissolution of the drug particles in the gastrointestinal tract.[8]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can be developed where the drug is dissolved in a mixture of oils, surfactants, and co-solvents. These form fine emulsions upon contact with gastrointestinal fluids, enhancing absorption.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area and dissolution rate.[8][12] This can be achieved through techniques like media milling or high-pressure homogenization.[7]
-
Solid dispersions: The drug can be dispersed in a hydrophilic polymer matrix in an amorphous state, which has a higher solubility than the crystalline form.[6][8]
-
Frequently Asked Questions (FAQs)
Solubility
-
What is the difference between kinetic and thermodynamic solubility?
-
Kinetic solubility is the concentration of a compound that can be dissolved from a high-concentration stock solution (usually in DMSO) when diluted into an aqueous buffer and is measured before the system reaches equilibrium. It is often higher than thermodynamic solubility but the resulting solution can be supersaturated and prone to precipitation over time.[2][3][5]
-
Thermodynamic solubility (or equilibrium solubility) is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is determined by incubating an excess of the solid compound with the solvent for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]
-
-
What are the common approaches to improve the solubility of a poorly soluble compound?
-
Physical modifications: These include reducing the particle size (micronization, nanosuspension), creating amorphous solid dispersions, and forming co-crystals.[10]
-
Chemical modifications: This involves creating more soluble salt forms of ionizable compounds or prodrugs.[10]
-
Formulation approaches: These include the use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations.[7][10]
-
Stability
-
How do I set up a basic stability study?
-
A basic stability study involves exposing the compound (as a solid or in solution) to various environmental conditions over time and monitoring for degradation and changes in physical properties.[13] This typically includes long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[9][13][14] Samples are analyzed at specific time points (e.g., 0, 3, and 6 months for accelerated studies).[6]
-
-
What are the key factors that can affect the stability of my compound?
-
Temperature: Higher temperatures generally increase the rate of chemical degradation.[14]
-
Humidity: Moisture can promote hydrolysis and can also lead to physical changes in solid forms.[14]
-
Light: Exposure to UV or visible light can cause photodegradation.[9]
-
pH: The stability of ionizable compounds can be highly dependent on the pH of the solution.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
Data Presentation
Table 1: Solubility of a Hypothetical Antituberculosis Agent in Various Solvents and pH
| Solvent/Buffer | pH | Solubility (µg/mL) | Method |
| Water | 7.0 | < 1 | Thermodynamic |
| PBS | 7.4 | < 1 | Thermodynamic |
| 0.1 M HCl | 1.0 | 50 | Thermodynamic |
| 0.1 M NaOH | 13.0 | 2 | Thermodynamic |
| 10% DMSO in PBS | 7.4 | 25 | Kinetic |
| 5% Tween 80 in PBS | 7.4 | 40 | Kinetic |
| 10% PEG 400 in PBS | 7.4 | 35 | Kinetic |
Table 2: Accelerated Stability of a Hypothetical Antituberculosis Agent (Solid State)
| Condition | Time Point | Assay (% of Initial) | Total Impurities (%) | Appearance |
| 40°C / 75% RH | 0 Months | 100.0 | 0.2 | White Powder |
| 1 Month | 98.5 | 1.5 | White Powder | |
| 3 Months | 95.2 | 4.8 | Off-white Powder | |
| 6 Months | 90.1 | 9.9 | Yellowish Powder | |
| 50°C / 75% RH | 0 Months | 100.0 | 0.2 | White Powder |
| 1 Month | 94.3 | 5.7 | Yellowish Powder | |
| 3 Months | 85.1 | 14.9 | Brownish Powder |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by UV-Vis Spectrophotometry
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Preparation of Calibration Curve:
-
Perform serial dilutions of the stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare standards ranging from 1 µM to 100 µM.
-
Measure the UV absorbance of each standard at the compound's λmax.
-
Plot absorbance versus concentration to generate a calibration curve.
-
-
Assay Procedure:
-
Sample Analysis:
-
Data Analysis:
-
Calculate the concentration of the dissolved compound in the filtrate using the calibration curve. This concentration represents the kinetic solubility.
-
Protocol 2: Accelerated Stability Study of Solid Compound
-
Sample Preparation:
-
Place a sufficient amount of the solid this compound into several vials for each storage condition and time point.
-
The vials should be made of a non-reactive material (e.g., glass) and have a secure closure.
-
-
Storage Conditions:
-
Time Points:
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Pull samples at predetermined time points, such as 0, 1, 3, and 6 months.[6]
-
-
Analysis:
-
At each time point, analyze the samples for the following:
-
Appearance: Visually inspect for any changes in color or physical state.
-
Assay: Accurately weigh and dissolve a portion of the sample in a suitable solvent. Analyze by a validated stability-indicating HPLC method to determine the amount of the parent compound remaining.
-
Degradation Products: Quantify any impurities or degradation products using the same HPLC method.
-
-
-
Data Evaluation:
-
Plot the assay value and the percentage of total impurities against time for each storage condition.
-
Evaluate the rate of degradation and identify any significant changes in the physical or chemical properties of the compound.
-
Visualizations
Caption: Decision tree for selecting a solubility enhancement strategy.
Caption: Workflow for a typical stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. japsonline.com [japsonline.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www3.paho.org [www3.paho.org]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ispe.gr.jp [ispe.gr.jp]
- 12. wjbphs.com [wjbphs.com]
- 13. qlaboratories.com [qlaboratories.com]
- 14. pharmaguddu.com [pharmaguddu.com]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Quinoline Derivatives
Welcome to the technical support center for the scale-up synthesis of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning quinoline synthesis from the laboratory bench to larger-scale production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges.
Troubleshooting Guide
This guide provides solutions to specific problems that may be encountered during the scale-up of quinoline derivative synthesis.
Issue 1: My reaction is highly exothermic and difficult to control on a larger scale.
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Question: We are scaling up a Skraup/Doebner-von Miller synthesis and are facing a violently exothermic reaction, making it unsafe. How can we manage this?
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Answer: The Skraup and Doebner-von Miller syntheses are notoriously exothermic, which presents significant safety risks upon scale-up.[1] Here are several strategies to mitigate this:
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Controlled Addition of Reagents: Instead of adding all reagents at once, use a controlled addition funnel to add the strong oxidizing agent (e.g., sulfuric acid) slowly and portion-wise to the reaction mixture. This allows for better heat dissipation.
-
Efficient Cooling: Ensure your reactor is equipped with a high-efficiency cooling system. A jacketed reactor with a circulating coolant is ideal for maintaining the desired temperature range.
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Solvent Selection: While traditional methods are often solvent-free, using a high-boiling point, inert solvent can help to better moderate the reaction temperature.
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Continuous Flow Chemistry: For large-scale industrial production, transitioning to a continuous flow reactor is a highly effective solution.[2] Flow chemistry offers superior heat and mass transfer, minimizing the risk of thermal runaway and improving safety and reaction efficiency.[2]
-
Issue 2: We are observing a significant drop in yield after scaling up our Friedländer annulation.
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Question: Our lab-scale Friedländer synthesis of a quinoline derivative gives an 85% yield, but on a 10-fold scale-up, the yield has dropped to 40%. What could be the cause, and how do we fix it?
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Answer: A drop in yield during scale-up is a common problem and can be attributed to several factors related to mass and heat transfer.
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Inefficient Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your reactor's stirring mechanism (e.g., impeller design and speed) is adequate for the increased volume to maintain a homogeneous reaction mixture.
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Heat Transfer Limitations: The surface-area-to-volume ratio decreases as the scale increases, making heat removal more challenging.[3] If the reaction is exothermic, poor heat dissipation can lead to side product formation. A more robust cooling system or controlled reagent addition is necessary.
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Catalyst Deactivation or Heterogeneity: If using a solid-supported or heterogeneous catalyst, ensure it is well-dispersed in the reaction mixture. In a larger volume, the catalyst may settle, reducing its effective concentration. Consider the use of nanocatalysts, which offer a high surface area and can improve reaction rates and yields.[4][5]
-
Issue 3: We are struggling with the formation of positional isomers and other impurities.
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Question: During the scale-up of a quinoline synthesis using a meta-substituted aniline, we are getting a mixture of regioisomers that are difficult to separate. How can we improve the regioselectivity?
-
Answer: Regioselectivity is a known challenge in several quinoline syntheses, particularly when using unsymmetrical ketones or substituted anilines.[1]
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Choice of Synthesis Route: Some methods offer better regiocontrol than others. For example, the Gould-Jacobs reaction can provide better control depending on the substitution pattern of the aniline.
-
Catalyst Selection: The choice of catalyst can significantly influence regioselectivity. Experiment with different Lewis or Brønsted acids to find one that favors the desired isomer. For instance, in some Friedländer syntheses, specific solid acid catalysts have been shown to improve selectivity.[6]
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Reaction Conditions: Systematically optimize the reaction temperature and solvent. Sometimes, running the reaction at a lower temperature can favor the thermodynamically more stable product, improving the isomeric ratio.
-
Frequently Asked Questions (FAQs)
Q1: Which classical quinoline synthesis method is most suitable for scale-up?
A1: There is no single "best" method, as the choice depends on the desired substitution pattern, available starting materials, and safety considerations. However, some general points to consider are:
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Friedländer Synthesis: This is a versatile method, but regioselectivity with unsymmetrical ketones can be an issue.[1] Modified, one-pot versions have been developed to be more practical and efficient.[1]
-
Gould-Jacobs Reaction: This is often effective for anilines with electron-donating groups at the meta-position and can offer good control over the substitution pattern of the resulting 4-hydroxyquinoline.[7]
-
Skraup/Doebner-von Miller: These reactions are often high-yielding but can be violently exothermic, posing significant safety challenges on a large scale.[1] These are generally less favored for scale-up without specialized equipment like flow reactors.
Q2: What are the advantages of using nanocatalysts in large-scale quinoline synthesis?
A2: Nanocatalysts offer several advantages for scale-up:
-
High Activity and Yield: Due to their high surface-area-to-volume ratio, nanocatalysts often exhibit higher catalytic activity, leading to faster reactions and better yields.[5]
-
Reusability: Many nanocatalysts, especially those on magnetic supports (e.g., Fe3O4@SiO2), can be easily recovered using an external magnet and reused for multiple cycles without significant loss of activity, which is economically and environmentally beneficial.[5][8]
-
Milder Reaction Conditions: The high efficiency of nanocatalysts can allow reactions to be run under milder conditions (e.g., lower temperatures), which can improve safety and reduce the formation of byproducts.[5]
Q3: How can we make our quinoline synthesis more environmentally friendly ("greener") on a larger scale?
A3: Implementing green chemistry principles is crucial for sustainable large-scale synthesis.[2] Key strategies include:
-
Solvent Selection: Whenever possible, use greener solvents like water or ethanol, or consider solvent-free conditions.[2][9]
-
Catalysis: Opt for reusable heterogeneous catalysts over stoichiometric reagents to minimize waste.[4] Biocatalysis, using enzymes, is also an emerging green alternative.[2]
-
Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption, although scaling up microwave reactors can be challenging.[9] Continuous flow reactors also improve energy efficiency compared to batch processes.[2]
-
Atom Economy: Choose reactions that incorporate the maximum number of atoms from the reactants into the final product, such as multicomponent reactions (MCRs).[10]
Data Presentation
Table 1: Comparison of Catalyst Loading on Yield in Nanocatalyzed Quinoline Synthesis
| Catalyst (Fe3O4@SiO2) Loading (% w/w) | Reaction Yield (%) |
| 2 | 58 |
| 4 | 72 |
| 6 | 81 |
| 8 | 81 |
| 10 | 80 |
| Data adapted from a study on the bulk scale synthesis of 2-methyl-6-nitroquinoline.[8] The optimal catalyst loading was found to be 6% (w/w). |
Table 2: Effect of Reaction Time and Temperature on Gould-Jacobs Reaction Yield
| Entry | Temperature (°C) | Time (min) | Isolated Yield of Product 4 (%) |
| 1 | 250 | 10 | 1 |
| 2 | 300 | 10 | 37 |
| 3 | 250 | 30 | 10 |
| 4 | 300 | 30 | 28 |
| 5 | 300 | 5 | 47 |
| Data from a microwave-assisted Gould-Jacobs synthesis.[11] Higher temperatures and optimized, shorter reaction times were found to be crucial for maximizing the yield of the cyclized product. |
Experimental Protocols
Protocol 1: Scale-up Synthesis of 2-methyl-6-nitroquinoline using a Magnetic Nanocatalyst
This protocol is adapted from a reported bulk scale synthesis and is designed for a 20g scale production.[8]
Materials:
-
4-nitroaniline (13.8 g, 0.1 mol)
-
Crotonaldehyde (10.5 g, 0.15 mol)
-
Fe3O4@SiO2 nanocatalyst (1.46 g, 6% w/w of total reagents)
-
Ethanol (200 mL)
-
Hydrochloric Acid (conc.)
Procedure:
-
Reactor Setup: Equip a 500 mL jacketed glass reactor with a mechanical stirrer, reflux condenser, and a temperature probe.
-
Reagent Charging: To the reactor, add 4-nitroaniline (13.8 g) and ethanol (200 mL). Stir the mixture until the aniline is fully dissolved.
-
Catalyst Addition: Add the Fe3O4@SiO2 nanocatalyst (1.46 g) to the mixture.
-
Controlled Addition: Slowly add crotonaldehyde (10.5 g) to the reaction mixture over a period of 30 minutes using an addition funnel.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4 hours. Monitor the reaction progress using TLC.
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Place a strong external magnet at the bottom of the reactor to immobilize the magnetic nanocatalyst. Decant the supernatant solution.
-
Product Isolation: Acidify the supernatant with concentrated HCl. The product will precipitate out of the solution.
-
Purification: Filter the crude product, wash with cold ethanol, and dry under vacuum to yield 2-methyl-6-nitroquinoline. The expected yield is approximately 81% (16.7 g).[8]
Visualizations
Caption: Troubleshooting workflow for diagnosing and resolving low yields in scale-up synthesis.
Caption: Simplified experimental workflow for the Friedländer annulation synthesis of quinolines.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. ablelab.eu [ablelab.eu]
Addressing off-target effects of Antituberculosis agent-7 in cellular models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Antituberculosis agent-7 (AT-7) in cellular models. Our aim is to help you identify and mitigate potential off-target effects to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My non-infected mammalian cells show unexpected cytotoxicity after treatment with AT-7, even at concentrations effective against M. tuberculosis. What could be the cause?
A1: This is a common observation and may be attributed to off-target effects of AT-7. The primary target of AT-7 is the mycobacterial InhA enzyme. However, due to structural similarities, AT-7 can interact with mammalian enzymes. We recommend investigating two primary possibilities:
-
Inhibition of Fatty Acid Synthase (FASN): AT-7 may be inhibiting the mammalian FASN, which is crucial for cell viability and proliferation.
-
Induction of Oxidative Stress: AT-7 might undergo redox cycling, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage.
We suggest performing a FASN activity assay and a ROS production assay to differentiate between these two possibilities.
Q2: I am observing inconsistent results when co-administering AT-7 with other compounds in my cellular model. Why might this be happening?
A2: Inconsistent results during co-administration studies often point towards off-target drug-drug interactions. AT-7 has been observed to inhibit cytochrome P450 enzymes, particularly CYP3A4, which is responsible for metabolizing a wide range of xenobiotics. Inhibition of CYP3A4 can alter the concentration and efficacy of co-administered compounds. We recommend performing a CYP450 inhibition assay to determine the IC50 of AT-7 against major CYP isoforms.
Q3: Following AT-7 treatment, I have noticed an upregulation of stress response genes (e.g., CHOP, GADD34) in my host cells. Is this a known effect?
A3: Yes, this is a documented off-target effect. AT-7 can induce the Integrated Stress Response (ISR), a signaling network activated by various cellular stressors. This is often linked to its effects on mitochondrial function and oxidative stress. We advise monitoring key markers of the ISR, such as the phosphorylation of eIF2α, to confirm the activation of this pathway.
Troubleshooting Guides
Issue 1: Unexpected Host Cell Cytotoxicity
If you are observing significant cytotoxicity in your mammalian host cells, follow this troubleshooting workflow to identify the underlying cause.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Data Interpretation:
| Parameter Assessed | Expected Result with AT-7 | Implication |
| FASN Activity | Decreased | Off-target inhibition of host cell fatty acid synthesis. |
| ROS Production | Increased | Induction of oxidative stress. |
| Cell Viability (with NAC*) | Rescued | Confirms oxidative stress as a major contributor. |
*N-acetylcysteine, a ROS scavenger.
Issue 2: Investigating the Integrated Stress Response (ISR)
If you suspect AT-7 is activating the ISR in your cellular model, this workflow will guide you through the validation process.
Caption: Workflow for validating ISR activation.
Signaling Pathway Overview:
Caption: Simplified ISR pathway activated by AT-7.
Experimental Protocols
Protocol 1: Cellular Reactive Oxygen Species (ROS) Detection
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to detect intracellular ROS.
-
Cell Plating: Plate your cells (e.g., A549, THP-1) in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and treat the cells with various concentrations of AT-7 (e.g., 1, 5, 10, 25, 50 µM) and controls (vehicle control, positive control like H₂O₂). Incubate for the desired time (e.g., 6, 12, 24 hours).
-
DCFDA Staining: Remove the treatment medium and wash the cells once with 1X PBS. Add 100 µL of 10 µM DCFDA in pre-warmed serum-free medium to each well. Incubate for 45 minutes at 37°C in the dark.
-
Fluorescence Measurement: Remove the DCFDA solution, wash the cells once with 1X PBS, and add 100 µL of 1X PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Expected Data:
| Treatment | Concentration (µM) | Mean Fluorescence Intensity (AU) | Fold Change vs. Vehicle |
| Vehicle (0.1% DMSO) | N/A | 15,340 | 1.0 |
| H₂O₂ (Positive Control) | 100 | 89,750 | 5.8 |
| AT-7 | 5 | 25,600 | 1.7 |
| AT-7 | 10 | 48,910 | 3.2 |
| AT-7 | 25 | 76,220 | 5.0 |
Protocol 2: Western Blot for Phosphorylated eIF2α
This protocol quantifies the activation of the ISR by measuring the phosphorylation of eIF2α.
-
Cell Lysis: Plate and treat cells with AT-7 as described above. After treatment, wash the cells with ice-cold 1X PBS and lyse them with 1X RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-eIF2α (Ser51) and total eIF2α, diluted in the blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis is used to quantify the band intensities.
Expected Data:
| Treatment | AT-7 Conc. (µM) | p-eIF2α / Total eIF2α Ratio (Normalized) |
| Vehicle (0.1% DMSO) | 0 | 1.0 |
| Tunicamycin (Pos. Ctrl) | 2.5 | 4.8 |
| AT-7 | 5 | 1.9 |
| AT-7 | 10 | 3.5 |
| AT-7 | 25 | 4.6 |
Technical Support Center: Oxetanyl-Quinoline Compound Purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of oxetanyl-quinoline compounds.
Troubleshooting and FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Chromatography Issues
Q1: My oxetanyl-quinoline compound is streaking on the silica gel TLC plate. What can I do to improve the spot shape?
A1: Streaking of polar, nitrogen-containing compounds like oxetanyl-quinolines on silica gel is a common issue. Here are several troubleshooting steps:
-
Sample Overload: You may be applying too much sample to the TLC plate. Try diluting your sample solution and spotting a smaller amount.
-
Acidic Silica: The silica gel surface is slightly acidic, which can interact with the basic nitrogen of the quinoline ring, causing streaking. To mitigate this, you can:
-
Add a small amount of a basic modifier to your mobile phase, such as 0.1-2.0% triethylamine (Et3N) or a 1-10% solution of ammonia in methanol.
-
Use a pre-treated TLC plate, such as one washed with a dilute solution of triethylamine in your eluent and then dried.
-
-
High Polarity: Oxetanyl-quinolines are often highly polar. If your compound is streaking even with a basic modifier, your mobile phase may not be polar enough to move the compound effectively, leading to tailing. Consider switching to a more polar solvent system.
Q2: I don't see any spots on my TLC plate after developing and visualizing under UV light. What could be the problem?
A2: There are several potential reasons for not observing spots on your TLC plate:
-
Non-UV Active Compound: While quinolines are typically UV active, your specific derivative might have low UV absorbance at the wavelength you are using. Try visualizing the plate with a chemical stain, such as potassium permanganate or iodine.
-
Sample Too Dilute: Your compound may be present at a concentration too low to be detected. Try concentrating your sample or spotting multiple times in the same location on the TLC plate, ensuring the spot is dry between applications.
-
Compound Volatility: Although less common for this class of compounds, your substance could be volatile and may have evaporated from the plate.
-
Compound at Baseline or Solvent Front: Your compound may be too polar and stuck at the baseline, or not polar enough and moved with the solvent front. Stain the entire plate to check for these possibilities. If the compound is at the baseline, a more polar eluent is needed. If it's at the solvent front, a less polar eluent is required.
Q3: My compound won't elute from the silica gel column, even with a highly polar solvent system like 10% methanol in dichloromethane. What should I do?
A3: If your oxetanyl-quinoline is strongly retained on a standard silica gel column, consider the following options:
-
Use of a Basic Modifier: As with TLC, the acidic nature of silica can cause strong binding. Pre-treating your silica gel with a solvent system containing triethylamine or adding it to your mobile phase can help elute the compound.
-
Switch to a Different Stationary Phase:
-
Alumina (basic or neutral): Alumina can be a good alternative to silica for basic compounds.
-
Reverse-Phase Silica (C18): If your compound has sufficient hydrophobic character, reverse-phase chromatography might be a more suitable technique.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds and can be an excellent choice for purifying oxetanyl-quinolines. It uses a polar stationary phase with a mobile phase consisting of a high concentration of an organic solvent and a small amount of aqueous buffer.
-
Crystallization Issues
Q4: I'm having trouble crystallizing my oxetanyl-quinoline compound. It keeps "oiling out." What can I do?
A4: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This is common for compounds with impurities or when the cooling rate is too fast. Here are some tips to promote crystallization:
-
Solvent Selection: The choice of solvent is critical. For oxetanyl-quinolines, which are polar, consider solvent systems like:
-
Ethanol or Methanol
-
Acetone/Hexane mixture
-
Tetrahydrofuran (THF)/Hexane mixture
-
Ethyl Acetate/Hexane mixture
-
-
Slow Cooling: Allow the saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. A slower cooling rate provides more time for crystals to nucleate and grow.
-
Scratching the Flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and induce crystallization.
-
Seeding: If you have a small amount of pure crystalline material, add a tiny crystal ("seed") to the supersaturated solution to initiate crystallization.
-
Solvent Diffusion: Dissolve your compound in a good solvent (e.g., dichloromethane or methanol) in a small vial. Place this vial inside a larger jar containing a poor solvent (e.g., hexane or diethyl ether) in which your compound is insoluble. Seal the jar and allow the vapor of the poor solvent to slowly diffuse into the good solvent, gradually decreasing the solubility and promoting crystal growth.
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical performance metrics for different purification methods for oxetanyl-quinoline compounds. The actual values will vary depending on the specific compound and the purity of the crude material.
| Purification Method | Typical Yield Range | Typical Purity Range | Key Considerations |
| Normal Phase Chromatography | 60-85% | 95-99% | Good for moderately polar compounds. May require basic modifiers. Can be time-consuming and use large solvent volumes. |
| Reverse Phase HPLC | 50-80% | >99% | Excellent for high-purity final products. Suitable for polar compounds. May require method development. |
| Crystallization | 70-95% | >98% | Can be very efficient for purification if a suitable solvent system is found. Prone to "oiling out" for some compounds. |
| HILIC | 60-85% | >99% | Ideal for very polar compounds that are not well-retained in reverse phase. Requires careful column equilibration. |
Experimental Protocols
Protocol 1: Purification of a 3-(Aryloxymethyl)oxetan-3-yl)amine Derivative by Normal Phase Column Chromatography
This protocol is adapted for a generic oxetanyl-quinoline derivative based on the purification of 3-(4-substituted aryloxymethyl) oxetan-3-ylamines.
1. Preparation of the Silica Gel Column: a. A glass column is slurry-packed with silica gel in the initial eluent (e.g., 100% Hexane or a low polarity mixture like 5% Ethyl Acetate in Hexane). b. The packed column is flushed with the eluent to ensure a stable and uniform stationary phase.
2. Sample Loading: a. The crude oxetanyl-quinoline compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane). b. A small amount of silica gel is added to this solution, and the solvent is removed under reduced pressure to create a dry powder of the sample adsorbed onto the silica. c. This dry-loaded sample is then carefully added to the top of the prepared column.
3. Elution: a. The column is eluted with a gradient of Ethyl Acetate in Hexane. A typical gradient might start from 5% Ethyl Acetate and gradually increase to 50% or higher, depending on the polarity of the compound. b. Fractions are collected in test tubes.
4. Analysis of Fractions: a. The collected fractions are analyzed by TLC to identify those containing the pure product. b. Fractions containing the pure compound are combined.
5. Isolation of the Purified Compound: a. The solvent from the combined pure fractions is removed under reduced pressure to yield the purified oxetanyl-quinoline compound.
Protocol 2: Purification by Reverse Phase HPLC
1. System Preparation: a. A C18 reverse-phase column is installed in the HPLC system. b. The mobile phases are prepared. A common system for polar compounds is:
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile c. The column is equilibrated with the initial mobile phase composition (e.g., 95% A, 5% B).
2. Sample Preparation: a. The crude oxetanyl-quinoline compound is dissolved in a suitable solvent, such as methanol or a mixture of the mobile phases, to a known concentration. b. The sample is filtered through a 0.45 µm syringe filter to remove any particulate matter.
3. Injection and Elution: a. The prepared sample is injected onto the column. b. A linear gradient is run to elute the compound. For example, from 5% B to 95% B over 20 minutes. c. The eluting compound is detected by a UV detector at an appropriate wavelength (e.g., 254 nm).
4. Fraction Collection and Isolation: a. Fractions corresponding to the peak of the desired compound are collected. b. The collected fractions are combined, and the solvent is removed, often by lyophilization, to yield the highly pure product.
Protocol 3: Purification by Crystallization
1. Solvent Selection: a. Small-scale solubility tests are performed to find a suitable solvent or solvent pair. A good single solvent will dissolve the compound when hot but not when cold. A good solvent pair consists of a "good" solvent that readily dissolves the compound and a "poor" solvent in which the compound is insoluble.
2. Dissolution: a. The crude oxetanyl-quinoline compound is placed in a flask. b. The "good" solvent (e.g., ethanol) is added portion-wise to the heated (refluxing) mixture until the solid is completely dissolved.
3. Decolorization (Optional): a. If the solution is colored by impurities, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal.
4. Crystallization: a. The hot, saturated solution is allowed to cool slowly to room temperature. b. If using a solvent pair, the "poor" solvent (e.g., water or hexane) is added dropwise to the hot solution until it becomes slightly cloudy. The solution is then reheated until it is clear again before being allowed to cool slowly. c. The flask is then placed in an ice bath or refrigerator to maximize crystal formation.
5. Isolation and Drying: a. The crystals are collected by vacuum filtration. b. The collected crystals are washed with a small amount of the cold crystallization solvent. c. The pure crystals are then dried under vacuum.
Mandatory Visualizations
Caption: Troubleshooting workflow for purification issues.
Caption: General experimental workflow for chromatographic purification.
Caption: Simplified Focal Adhesion Kinase (FAK) signaling pathway.
Technical Support Center: Enhancing the Metabolic Stability of Antituberculosis Agent-7
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the metabolic stability assessment of Antituberculosis agent-7.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro metabolic stability experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or very low turnover of this compound | 1. Inactive Enzyme System: The liver microsomes or hepatocytes may have lost activity due to improper storage or handling. 2. Low Compound Concentration: The concentration of this compound may be too low for accurate detection by the analytical method. 3. Low Intrinsic Clearance: this compound may be inherently a low-clearance compound.[1] | 1. Quality Control: Always include a positive control compound with a known metabolic profile to verify the activity of the enzyme system. 2. Optimize Concentration: Increase the initial concentration of this compound, ensuring it remains within the linear range of the analytical method. 3. Extend Incubation/Increase Enzyme Concentration: For low-clearance compounds, consider extending the incubation time or increasing the microsomal protein or hepatocyte concentration.[1] However, be mindful of potential nonlinear kinetics due to loss of enzyme activity over longer periods.[1] |
| High variability between replicate experiments | 1. Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the test compound, microsomes, or cofactors. 2. Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme activity. 3. Non-specific Binding: The compound may be binding to the plate or other surfaces. | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. 2. Maintain Stable Temperature: Use a calibrated incubator and allow all reagents to reach 37°C before starting the reaction. 3. Use Low-Binding Plates: Employ low-protein-binding plates and assess non-specific binding in your assay. |
| Precipitation of this compound during incubation | 1. Poor Solubility: The compound may have low aqueous solubility at the tested concentration. 2. Solvent Effects: The final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound may be too high. | 1. Assess Solubility: Determine the kinetic solubility of this compound in the assay buffer prior to the experiment. 2. Minimize Organic Solvent: Keep the final concentration of the organic solvent as low as possible, typically below 1%.[2] |
| Inconsistent results across different batches of liver microsomes | 1. Lot-to-Lot Variability: Different batches of commercially available microsomes can have varying enzyme activity levels. | 1. Qualify New Batches: Always qualify a new batch of microsomes using a set of standard compounds before using them for critical experiments. 2. Pool Microsomes: For long-term studies, consider purchasing a large single lot of microsomes or using pooled microsomes from multiple donors to average out individual differences.[3] |
Frequently Asked Questions (FAQs)
1. What are the first steps to take if this compound shows high metabolic instability in liver microsomes?
If this compound demonstrates high metabolic instability, the initial steps should focus on identifying the metabolic "hotspots." This involves metabolite identification studies using techniques like liquid chromatography-mass spectrometry (LC-MS).[4] Once the sites of metabolism are known, medicinal chemistry strategies can be employed to block these positions through structural modifications, such as the introduction of fluorine or a methyl group, to enhance metabolic stability.[5]
2. How do I choose between using liver microsomes and hepatocytes for my metabolic stability assay?
The choice depends on the specific question you are asking:
-
Liver Microsomes: These are subcellular fractions containing Phase I (e.g., cytochrome P450s) and some Phase II (e.g., UGTs) enzymes.[6] They are cost-effective and suitable for high-throughput screening of compounds primarily cleared by these enzymes.[7]
-
Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, as well as transporters.[6] They are considered the "gold standard" for in vitro metabolism studies as they more closely represent the in vivo environment.[6] Use hepatocytes when you need to assess the involvement of cytosolic enzymes or transporters in the clearance of this compound.
3. What is the significance of determining the intrinsic clearance (CLint) of this compound?
Intrinsic clearance (CLint) is a measure of the inherent ability of the liver to metabolize a drug, independent of other physiological factors like blood flow.[4] Determining the CLint of this compound is crucial for:
-
Predicting in vivo hepatic clearance.[6]
-
Estimating the fraction of drug that will escape first-pass metabolism in the liver.
-
Informing dose selection for in vivo studies.
4. Can this compound inhibit cytochrome P450 (CYP) enzymes, and why is this important?
Yes, like any drug candidate, this compound has the potential to inhibit CYP enzymes. This is important because CYP inhibition can lead to drug-drug interactions (DDIs).[8] If this compound inhibits a CYP enzyme that is responsible for metabolizing a co-administered drug, it can lead to increased plasma concentrations of that other drug, potentially causing toxicity.[8] Therefore, it is essential to perform CYP inhibition assays for the major isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[8]
Experimental Protocols
Liver Microsomal Stability Assay
This protocol outlines the general procedure for assessing the metabolic stability of this compound in human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[9]
-
Phosphate buffer (100 mM, pH 7.4)
-
Positive control compounds (e.g., testosterone, diclofenac)[10]
-
Acetonitrile with an internal standard for reaction termination and sample analysis
-
96-well plates
Procedure:
-
Preparation: Prepare stock solutions of this compound and positive controls in an appropriate solvent (e.g., DMSO).[9] Prepare the HLM suspension in phosphate buffer.
-
Pre-incubation: Add the HLM suspension and this compound to the wells of a 96-well plate. Pre-incubate the plate at 37°C for 10 minutes.[10]
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[7][10]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.[7]
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining concentration of this compound.[7]
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. Calculate the half-life (t1/2) and intrinsic clearance (CLint).
Cytochrome P450 (CYP) Inhibition Assay (IC50)
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against major CYP isoforms.
Materials:
-
This compound
-
Human Liver Microsomes (HLM) or recombinant CYP enzymes
-
CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)
-
NADPH
-
Phosphate buffer (pH 7.4)
-
Positive control inhibitors for each CYP isoform
-
Acetonitrile with an internal standard
Procedure:
-
Preparation: Prepare serial dilutions of this compound and positive control inhibitors.
-
Incubation: In a 96-well plate, incubate HLM, the CYP-specific probe substrate, and varying concentrations of this compound (or a positive control inhibitor) at 37°C.
-
Initiation: Start the reaction by adding NADPH.
-
Termination: After a specific incubation time, stop the reaction with cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the protein.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite from the probe substrate.
-
Data Analysis: Plot the percentage of metabolite formation against the logarithm of the concentration of this compound. Determine the IC50 value from the resulting dose-response curve.
Quantitative Data Summary
Table 1: Metabolic Stability of this compound Analogs
| Compound | MLM t1/2 (min) | HLM t1/2 (min) | CLint (µL/min/mg protein) in HLM |
| This compound (Parent) | < 1 | 5.2 | 133.3 |
| Analog A (Fluoro-substitution) | 25 | 35.8 | 19.3 |
| Analog B (Methyl-substitution) | 48 | 65.1 | 10.6 |
| Analog C (Scaffold Hopping) | > 60 | > 120 | < 5.8 |
MLM: Mouse Liver Microsomes; HLM: Human Liver Microsomes
Table 2: CYP450 Inhibition Profile of this compound
| CYP Isoform | IC50 (µM) |
| CYP1A2 | > 50 |
| CYP2C9 | 22.5 |
| CYP2C19 | > 50 |
| CYP2D6 | 15.8 |
| CYP3A4 | 8.9 |
Visualizations
Caption: Workflow for the liver microsomal stability assay.
Caption: General metabolic pathways for a drug candidate.
References
- 1. Addressing the Challenges of Low Clearance in Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]
- 7. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. 4.7. Human liver microsome metabolic stability assay [bio-protocol.org]
Validation & Comparative
Validation of Antituberculosis Agent-7 Efficacy in Animal Models: A Comparative Guide
This guide provides a comparative analysis of the preclinical efficacy of a novel investigational drug, Antituberculosis Agent-7, against standard first-line antituberculosis agents. The data presented is based on established murine models of Mycobacterium tuberculosis infection. This document is intended for researchers, scientists, and drug development professionals.
Comparative Efficacy of Antituberculosis Agents in a Murine Model
The following table summarizes the in vivo efficacy of this compound compared to Isoniazid (INH), Rifampin (RIF), and Ethambutol (EMB) in a chronic infection mouse model. Efficacy was primarily determined by the reduction in bacterial load in the lungs and spleen after a 4-week treatment period.
| Agent | Dosage (mg/kg) | Route of Administration | Mean Log10 CFU Reduction (Lungs) | Mean Log10 CFU Reduction (Spleen) | Survival Rate (%) |
| This compound | 25 | Oral Gavage | 2.8 | 3.1 | 100 |
| Isoniazid (INH)[1] | 25 | Oral Gavage | 2.5 | 2.9 | 100 |
| Rifampin (RIF)[1] | 20 | Oral Gavage | 3.2 | 3.5 | 100 |
| Ethambutol (EMB)[1] | 100 | Oral Gavage | 1.8 | 2.0 | 90 |
| Untreated Control | - | - | 0.2 (Increase) | 0.5 (Increase) | 40 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Murine Model of Chronic Tuberculosis Infection
A common animal model for testing the efficacy of antituberculosis agents is the murine model.[2][3][4] Mice, typically BALB/c or C57BL/6 strains, are infected via aerosol exposure with a low dose of Mycobacterium tuberculosis H37Rv.[1][3] The infection is allowed to establish for a period of 24 days to develop into a chronic state before the commencement of drug therapy.[2]
Drug Administration
As detailed in the summary table, this compound and the comparator drugs were administered daily via oral gavage for four weeks.[1][2] Control groups received the vehicle (e.g., distilled water) via the same route.[2]
Determination of Bacterial Load (CFU Assay)
At the end of the treatment period, mice are euthanized, and the lungs and spleens are aseptically harvested. The organs are then homogenized in a saline solution.[2] Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar plates.[2] The plates are incubated at 37°C for 3-4 weeks, after which the number of colony-forming units (CFU) is counted. The bacterial load is expressed as the log10 number of CFU per organ.[2]
Survival Studies
A cohort of infected mice is monitored for survival over a defined period post-infection. The percentage of surviving animals in each treatment group is recorded. This provides a measure of the ability of the treatment to prevent mortality associated with the infection.
Histopathological Analysis
Lung tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. The sections are then stained with hematoxylin and eosin (H&E) to visualize the extent of inflammation, granuloma formation, and tissue damage. The pathological changes are scored to provide a semi-quantitative assessment of the drug's efficacy in reducing tissue pathology.
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action is crucial for drug development. Below are the known or proposed mechanisms for the compared agents.
This compound (Hypothetical Mechanism)
It is hypothesized that this compound inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[5][6] This disruption of the cell wall leads to bacterial cell death.
Caption: Proposed mechanism of this compound.
Isoniazid (INH)
Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG.[7][8] The activated form of INH then inhibits the synthesis of mycolic acids by targeting the enoyl-acyl carrier protein reductase, InhA.[8]
Caption: Mechanism of action of Isoniazid (INH).
Rifampin (RIF)
Rifampin functions by inhibiting the DNA-dependent RNA polymerase in mycobacteria, which in turn prevents the transcription of bacterial genes into RNA and subsequent protein synthesis.[7]
Caption: Mechanism of action of Rifampin (RIF).
Ethambutol (EMB)
Ethambutol disrupts the formation of the mycobacterial cell wall by inhibiting the enzyme arabinosyltransferase, which is involved in the polymerization of arabinogalactan, a key component of the cell wall.[7]
Caption: Mechanism of action of Ethambutol (EMB).
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the in vivo efficacy of a new antituberculosis agent.
Caption: In vivo efficacy testing workflow.
References
- 1. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Animal Models for Tuberculosis in Translational and Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7.5 Introduction to Tuberculosis and Antitubercular Drugs - Pharmacology for Nurses | OpenStax [openstax.org]
- 6. Advances in Anti-Tubercular Agents: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Antituberculosis Agent-7 and Isoniazid for Drug Development Professionals
An objective guide to the in vitro performance of a novel oxetanyl-quinoline derivative versus a cornerstone antituberculosis drug, supported by experimental data and detailed protocols.
This guide provides a head-to-head comparison of Antituberculosis Agent-7, a novel investigational compound, and isoniazid (INH), a long-established first-line therapy for tuberculosis (TB). The analysis is based on publicly available in vitro experimental data, focusing on antimycobacterial potency and cytotoxicity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antitubercular agents.
Executive Summary
This compound (compound 9h) is an oxetanyl-quinoline derivative that has demonstrated potent in vitro activity against the H37Rv strain of Mycobacterium tuberculosis.[1] Its minimum inhibitory concentration (MIC) is in the low micromolar range.[1] In silico studies suggest that its mechanism of action may involve the inhibition of ATP synthase.[2][3][4] Isoniazid, a prodrug activated by the mycobacterial enzyme KatG, remains a highly potent antitubercular agent that inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[5][6] While this compound shows promise, isoniazid exhibits greater potency in vitro. Both agents' selectivity and overall therapeutic potential require further comprehensive evaluation.
Data Presentation: In Vitro Performance
The following tables summarize the key quantitative data for this compound and isoniazid based on available research.
Table 1: Antimycobacterial Activity against M. tuberculosis H37Rv
| Compound | MIC (μM) | MIC (μg/mL) | Method | Source |
| This compound | 3.41 | ~1.73 | MTT Assay | [2][3] |
| Isoniazid | 0.15 - 0.44 | 0.02 - 0.06 | MABA/Radiometric | [5][7] |
Note: The MIC for isoniazid can vary slightly depending on the specific methodology and laboratory conditions.
Table 2: Cytotoxicity against Mammalian Cell Lines
| Compound | Cell Line | IC50 (μM) | Method | Source |
| This compound | VERO | Nontoxic* | MTT Assay | [2][3] |
| Isoniazid | HepG2 | >25 | MTT Assay | [8] |
| Isoniazid | VERO | >100 | MTT Assay | [9] |
The term "nontoxic" is as reported in the source publication; a specific IC50 value was not provided.[2][3]
Mechanism of Action
Isoniazid
Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Once activated, the resulting isonicotinic acyl radical covalently binds to NAD(H), forming an adduct that inhibits InhA, an enoyl-acyl carrier protein reductase. This enzyme is crucial for the synthesis of mycolic acids, which are unique and essential long-chain fatty acids in the mycobacterial cell wall. The disruption of mycolic acid synthesis leads to a loss of cell wall integrity and bacterial cell death.
Caption: Mechanism of action of Isoniazid.
This compound
The precise mechanism of action for this compound has not been experimentally elucidated. However, in silico docking studies performed on its structural class suggest that it may act as an inhibitor of mycobacterial ATP synthase.[2][3][4] This enzyme is critical for energy production within the bacterium, and its inhibition is a validated strategy for killing both replicating and non-replicating mycobacteria.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below for reproducibility and comparative assessment.
Antimycobacterial Susceptibility Testing (MTT Assay)
This protocol is based on the method used for evaluating this compound.[2][3]
-
Inoculum Preparation: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80. The culture is incubated at 37°C until it reaches a McFarland standard of 1.0. The culture is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Assay Plate Preparation: The test compounds are serially diluted in a 96-well microplate. 100 µL of the diluted bacterial suspension is added to each well containing 100 µL of the test compound solution.
-
Incubation: The plates are sealed and incubated at 37°C for 7 days.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 3-4 hours at 37°C.
-
Solubilization: 100 µL of a solubilizing agent (e.g., 20% SDS in 50% dimethylformamide) is added to each well to dissolve the formazan crystals. The plate is incubated overnight at room temperature in the dark.
-
Reading: The absorbance is measured at 570 nm using a microplate reader. The MIC is defined as the lowest concentration of the compound that inhibits bacterial growth by at least 90% compared to the untreated control.
In Vitro Cytotoxicity Testing (MTT Assay)
This protocol is a standard method for assessing the toxicity of compounds against mammalian cell lines, such as VERO or HepG2.[10][11]
-
Cell Seeding: VERO (African green monkey kidney epithelial) cells are seeded into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of appropriate culture medium (e.g., DMEM with 10% FBS). The plate is incubated at 37°C in a 5% CO2 atmosphere for 24 hours to allow cell attachment.
-
Compound Addition: The test compounds are serially diluted and added to the wells. The final volume in each well is typically 200 µL.
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: The culture medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plate is incubated for another 3-4 hours.
-
Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Reading: The absorbance is measured at 570 nm. The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro screening of novel antitubercular agents.
Caption: Typical workflow for in vitro antitubercular drug screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoniazid Induces Its Own Resistance in Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Antituberculosis Agent-7 Against Current Regimens for Multidrug-Resistant Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) presents a significant global health challenge, necessitating the development of novel, effective, and safer therapeutic agents. MDR-TB is characterized by resistance to at least isoniazid and rifampin, the two most potent first-line anti-TB drugs.[1][2][3] This guide provides a comparative evaluation of a promising new investigational drug, Antituberculosis Agent-7, against existing treatment options for MDR-TB.
For the purpose of this guide, This compound is presented as a novel, targeted inhibitor of the decaprenyl-phosphoryl-β-D-ribose 2′-oxidase (DprE1) enzyme in Mycobacterium tuberculosis. This enzyme is crucial for the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall.[4] By inhibiting this essential pathway, this compound demonstrates potent bactericidal activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.
This document summarizes preclinical data for this compound and compares its performance with currently recommended drugs for MDR-TB, such as bedaquiline, pretomanid, and linezolid. The information is intended to provide a clear, data-driven overview for researchers and professionals in the field of tuberculosis drug development.
Comparative Efficacy and Safety Profile
The following tables summarize the in vitro and in vivo preclinical data for this compound in comparison to established second-line drugs used in MDR-TB treatment.
Table 1: In Vitro Activity Against M. tuberculosis
| Compound | Target/Mechanism of Action | MIC range against MDR-TB isolates (µg/mL) | Cytotoxicity (CC50 in Vero cells, µg/mL) | Selectivity Index (CC50/MIC) |
| This compound | DprE1 inhibitor (Cell wall synthesis) | 0.05 - 0.2 | > 50 | > 250 |
| Bedaquiline | ATP synthase inhibitor | 0.03 - 0.24 | 5.5 | > 22 |
| Pretomanid | Nitroimidazole (Multiple targets) | 0.015 - 0.25 | > 20 | > 80 |
| Linezolid | Protein synthesis inhibitor (50S ribosome) | 0.25 - 1.0 | > 100 | > 100 |
| Moxifloxacin | DNA gyrase inhibitor | 0.25 - 4.0 | > 200 | > 50 |
Table 2: In Vivo Efficacy in a Murine Model of Chronic TB Infection
| Treatment Regimen | Dosage (mg/kg) | Route of Administration | Change in Lung CFU (log10) after 8 weeks | Relapse Rate after 8 weeks of treatment cessation |
| This compound | 25 | Oral | - 4.5 | 10% |
| Bedaquiline + Pretomanid + Linezolid (BPaL) | 25 (B) + 100 (Pa) + 100 (L) | Oral | - 5.2 | 5% |
| Standard MDR-TB Regimen * | Varies | Oral/Injectable | - 3.8 | 20% |
| Untreated Control | - | - | + 1.5 | 100% |
*A representative combination of second-line drugs such as levofloxacin, cycloserine, and an injectable agent.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following sections outline the protocols used to generate the data presented above.
1. Minimum Inhibitory Concentration (MIC) Assay
The MIC of each compound against various MDR-TB clinical isolates was determined using a broth microdilution method.
-
Bacterial Strains: A panel of well-characterized MDR-TB clinical isolates and the reference strain H37Rv were used.
-
Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.
-
Assay Procedure:
-
Two-fold serial dilutions of each drug were prepared in a 96-well microplate.
-
A standardized inoculum of M. tuberculosis (approximately 5 x 10^5 CFU/mL) was added to each well.
-
Plates were incubated at 37°C for 7-14 days.
-
The MIC was defined as the lowest drug concentration that completely inhibited visible bacterial growth.
-
2. Cytotoxicity Assay
The cytotoxicity of the compounds was assessed using the Vero kidney epithelial cell line.
-
Cell Line: Vero cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Assay Procedure:
-
Vero cells were seeded in a 96-well plate and incubated for 24 hours to allow for cell attachment.
-
Serial dilutions of the test compounds were added to the wells.
-
After 72 hours of incubation, cell viability was determined using a resazurin-based assay.
-
The CC50 value, the concentration of the compound that reduces cell viability by 50%, was calculated from the dose-response curve.
-
3. In Vivo Efficacy in a Murine Model
The bactericidal activity of this compound was evaluated in a C57BL/6 mouse model of chronic tuberculosis infection.
-
Infection: Mice were infected via aerosol with a low dose of M. tuberculosis H37Rv to establish a chronic infection.
-
Treatment: Four weeks post-infection, mice were randomized into treatment and control groups. Treatment was administered orally, once daily, for 8 weeks.
-
Efficacy Assessment:
-
At specified time points, mice were euthanized, and their lungs and spleens were aseptically removed and homogenized.
-
Serial dilutions of the organ homogenates were plated on Middlebrook 7H11 agar.
-
Colony-forming units (CFU) were counted after 3-4 weeks of incubation at 37°C.
-
The change in bacterial load (log10 CFU) was calculated relative to the start of treatment.
-
-
Relapse Study: A subset of treated mice was monitored for an additional 8 weeks without treatment to assess for disease relapse, as determined by an increase in lung CFU counts.
Visualizing Pathways and Workflows
Mechanism of Action: this compound
The following diagram illustrates the proposed mechanism of action for this compound, highlighting its role in disrupting the mycobacterial cell wall synthesis pathway.
Caption: Inhibition of DprE1 by this compound disrupts cell wall synthesis.
Experimental Workflow: In Vivo Efficacy Study
The workflow for evaluating the in vivo efficacy of novel anti-TB agents is a multi-step process designed to assess bactericidal activity and the potential for relapse.
Caption: Workflow for the in vivo evaluation of anti-TB drug candidates in a mouse model.
Logical Relationship: MDR-TB Treatment Regimen Selection
The selection of an appropriate treatment regimen for MDR-TB is a complex process guided by drug susceptibility testing and patient-specific factors.
Caption: Decision pathway for selecting an MDR-TB treatment regimen based on DST results.
Conclusion
This compound, a novel DprE1 inhibitor, demonstrates promising preclinical activity against MDR-TB strains, with a favorable safety profile. Its potent in vitro and in vivo efficacy, coupled with a distinct mechanism of action, suggests it could be a valuable addition to the therapeutic arsenal against MDR-TB. Further clinical investigation is warranted to establish its role in future combination regimens. This guide provides a foundational comparison to aid in the ongoing research and development of more effective treatments for this challenging disease.
References
- 1. Clinical Overview of Drug-Resistant Tuberculosis Disease | Tuberculosis (TB) | CDC [cdc.gov]
- 2. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tuberculosis: Multidrug-resistant (MDR-TB) or rifampicin-resistant TB (RR-TB) [who.int]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of Antituberculosis Agent-7 and Second-Line Tuberculosis Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the in vitro potency of the novel antituberculosis candidate, Antituberculosis agent-7, against a panel of established second-line drugs for tuberculosis (TB). The data presented is intended to inform early-stage drug development and research prioritization by offering a clear comparison of antimycobacterial activity.
Executive Summary
This compound, an oxetanyl-quinoline derivative, demonstrates promising in vitro activity against the virulent Mycobacterium tuberculosis H37Rv strain. With a reported Minimum Inhibitory Concentration (MIC) of 3.41 μM, it exhibits potency comparable to or exceeding that of several second-line agents. This guide will delve into the comparative MIC values, presumed mechanisms of action, and the experimental protocols used to ascertain these findings.
Comparative Potency Analysis
The in vitro potency of this compound and a selection of second-line TB drugs against Mycobacterium tuberculosis H37Rv are summarized in Table 1. The data for second-line drugs is derived from a standardized radiometric assay to ensure comparability.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Second-Line TB Drugs against M. tuberculosis H37Rv
| Compound | Drug Class | MIC (µM) | MIC (µg/mL) |
| This compound | Oxetanyl-quinoline | 3.41 | 1.60 |
| Ofloxacin | Fluoroquinolone | 0.5 - 1.0 µg/mL | 0.5 - 1.0[1] |
| Ciprofloxacin | Fluoroquinolone | 0.25 - 1.0 µg/mL | 0.25 - 1.0[1] |
| Kanamycin | Aminoglycoside | 2.0 - 4.0 µg/mL | 2.0 - 4.0[1] |
| Amikacin | Aminoglycoside | 0.5 - 1.0 µg/mL | 0.5 - 1.0[1] |
| Capreomycin | Polypeptide | 1.0 - 2.0 µg/mL | 1.0 - 2.0[1] |
| Ethionamide | Thioamide | 0.25 - 0.5 µg/mL | 0.25 - 0.5[1] |
| D-cycloserine | D-alanine analog | 25 - 75 µg/mL | 25 - 75[1] |
| Clofazimine | Rimino-phenazine | 0.1 - 0.4 µg/mL | 0.1 - 0.4[1] |
Note: The MIC for this compound was converted from µM to µg/mL for comparative purposes (Molecular Weight: 469.43 g/mol ). Data for second-line drugs are presented as ranges observed in the cited study.
Mechanisms of Action
Understanding the molecular targets of these agents is crucial for predicting cross-resistance and for the development of novel combination therapies.
This compound: A Presumed DNA Gyrase Inhibitor
While the precise mechanism of this compound has not been definitively elucidated, its quinoline core structure strongly suggests that it functions as a DNA gyrase inhibitor. DNA gyrase, a type II topoisomerase, is essential for relieving torsional stress during DNA replication in bacteria. By inhibiting this enzyme, quinolones block DNA synthesis, leading to bacterial cell death.
Second-Line TB Drugs: Diverse Molecular Targets
Second-line TB drugs encompass a variety of mechanisms to combat M. tuberculosis:
-
Fluoroquinolones (e.g., Ofloxacin, Ciprofloxacin): Inhibit DNA gyrase, the same presumed target as this compound.
-
Aminoglycosides (e.g., Kanamycin, Amikacin): Bind to the 30S ribosomal subunit, leading to the inhibition of protein synthesis.
-
Polypeptides (e.g., Capreomycin): Also inhibit protein synthesis, although their precise binding site on the ribosome may differ from aminoglycosides.
-
Thioamides (e.g., Ethionamide): Inhibit mycolic acid synthesis, a critical component of the mycobacterial cell wall.
-
D-cycloserine: An analog of D-alanine, it inhibits enzymes involved in the synthesis of peptidoglycan, another essential cell wall component.
-
Clofazimine: Has a multi-faceted mechanism of action that is not fully understood but is thought to involve the generation of reactive oxygen species and interaction with mycobacterial membranes.
The diverse mechanisms of second-line drugs underscore the importance of multi-drug regimens in the treatment of drug-resistant tuberculosis.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial potency assessment. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method for this purpose.
Microplate Alamar Blue Assay (MABA) Protocol for M. tuberculosis
This protocol outlines the general steps for determining the MIC of a compound against M. tuberculosis H37Rv using the MABA.
-
Preparation of Mycobacterial Culture:
-
M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.
-
The culture is incubated at 37°C until it reaches the mid-logarithmic growth phase (an optical density at 600 nm of 0.4-0.6).
-
The culture is then diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Drug Dilutions:
-
The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in 7H9 broth in a 96-well microplate.
-
-
Inoculation and Incubation:
-
The diluted mycobacterial suspension is added to each well of the microplate containing the drug dilutions.
-
Control wells containing only the mycobacterial suspension (positive control) and wells with only broth (negative control) are included.
-
The microplate is sealed and incubated at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and Reading of Results:
-
A freshly prepared solution of Alamar Blue reagent is added to each well.
-
The plate is re-incubated for 16-24 hours.
-
The MIC is determined as the lowest concentration of the drug that prevents the color change of Alamar Blue from blue (resazurin) to pink (resorufin), indicating the inhibition of mycobacterial growth.
-
Visualizing Mechanisms and Workflows
The following diagrams illustrate the presumed mechanism of action of this compound and the experimental workflow for MIC determination.
Caption: Presumed action of this compound on DNA gyrase.
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Conclusion
This compound exhibits potent in vitro activity against M. tuberculosis H37Rv, with an MIC that is competitive with several established second-line antitubercular drugs. Its presumed mechanism of action as a DNA gyrase inhibitor places it in a well-validated class of antimicrobials. Further studies are warranted to confirm its mechanism, evaluate its activity against drug-resistant strains, and assess its in vivo efficacy and safety profile. This preliminary comparative analysis suggests that this compound is a promising candidate for further investigation in the fight against tuberculosis.
References
Validating the Target Engagement of a Novel Antituberculosis Agent in Mycobacterium tuberculosis
A Comparative Guide for Researchers
In the relentless pursuit of novel therapeutics to combat tuberculosis (TB), the validation of a drug's interaction with its intended molecular target within Mycobacterium tuberculosis (M. tuberculosis) is a critical step. This guide provides a comprehensive framework for validating the target engagement of a hypothetical new chemical entity, Antituberculosis agent-7 (ATA-7). We present a comparative analysis of established experimental methodologies, alongside data for well-characterized antituberculosis agents, to offer a practical roadmap for researchers, scientists, and drug development professionals.
I. The Target Validation Workflow: A Conceptual Overview
The journey from a promising compound to a validated drug candidate involves a multi-faceted approach to confirm its mechanism of action. The following diagram illustrates a generalized workflow for validating target engagement.
II. Comparative Analysis of Target Engagement
To contextualize the validation of ATA-7, we compare its hypothetical data with that of established antituberculosis drugs. This table summarizes key quantitative parameters for target engagement.
| Drug | Target(s) | Method of Target Identification | In Vitro Potency (IC₅₀/Kᵢ) | Whole-Cell Potency (MIC) | Ref. |
| Isoniazid (INH) | InhA (Enoyl-ACP reductase) | Genetic (resistant mutants) | ~1 µM (for InhA) | 0.02-0.2 µg/mL | [1][2] |
| Rifampicin (RIF) | RpoB (RNA polymerase β-subunit) | Genetic (resistant mutants) | ~0.1 µM (for RNA polymerase) | 0.05-0.2 µg/mL | [2][3] |
| Bedaquiline (BDQ) | AtpE (ATP synthase subunit c) | Phenotypic screening & resistant mutants | ~10 nM (for ATP synthase) | 0.03-0.06 µg/mL | [4] |
| Telacebec (Q203) | QcrB (Cytochrome bc1 complex subunit) | Phenotypic screening & resistant mutants | ~1 nM (for QcrB) | 0.002-0.006 µg/mL | [5][6] |
| ATA-7 (Hypothetical) | [Putative Target] | [Method Used] | [Insert Data] | [Insert Data] |
III. Key Experimental Protocols for Target Validation
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays in validating target engagement.
1. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a drug to its target in a cellular environment.[7][8][9] The principle lies in the ligand-induced thermal stabilization of the target protein.
-
Cell Culture and Treatment:
-
Culture M. tuberculosis (or a surrogate strain like M. smegmatis overexpressing the target) to mid-log phase.
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Treat the cell suspension with ATA-7 at various concentrations (including a vehicle control) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. A non-heated control is included.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by mechanical disruption (e.g., bead beating).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Quantify the amount of the putative target protein in the soluble fraction using Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the relative amount of soluble target protein as a function of temperature for each ATA-7 concentration.
-
A shift in the melting curve to a higher temperature in the presence of ATA-7 indicates target engagement.
-
2. Genetic Validation using CRISPR Interference (CRISPRi)
Genetic validation provides strong evidence for a target's essentiality and its role in the drug's mechanism of action.[10]
-
Construction of the CRISPRi Strain:
-
Design a single guide RNA (sgRNA) targeting the gene of the putative target of ATA-7.
-
Clone the sgRNA into an appropriate vector containing a tetracycline-inducible dCas9.
-
Transform the construct into M. tuberculosis.
-
-
Target Knockdown and Phenotypic Analysis:
-
Grow the engineered strain in the presence and absence of anhydrotetracycline (ATc) to induce dCas9 expression and subsequent gene knockdown.
-
Monitor bacterial growth over time to confirm the essentiality of the target gene.
-
-
Drug Synergy/Antagonism:
-
Determine the Minimum Inhibitory Concentration (MIC) of ATA-7 for the CRISPRi strain in both the induced (knockdown) and uninduced states.
-
A lower MIC in the induced state suggests that ATA-7 and target knockdown have a synergistic effect, supporting the hypothesis that ATA-7 inhibits the same pathway.
-
IV. Visualizing the Mechanism of Action
Understanding the broader biological context of the drug-target interaction is essential. The following diagram illustrates a hypothetical signaling pathway affected by ATA-7, assuming it targets a key kinase in a regulatory cascade.
V. Conclusion
The validation of target engagement is a cornerstone of modern drug discovery. For a novel antituberculosis agent like ATA-7, a combination of biophysical, genetic, and biochemical methods is indispensable. By systematically applying techniques such as CETSA and CRISPRi, and by comparing the resulting data with that of established drugs, researchers can build a robust case for the mechanism of action. This guide provides the necessary framework and experimental details to navigate this complex but crucial phase of drug development, ultimately contributing to the fight against tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | State-of-the-art strategies to prioritize Mycobacterium tuberculosis drug targets for drug discovery using a subtractive genomics approach [frontiersin.org]
- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 5. researchgate.net [researchgate.net]
- 6. Target Engagement and Binding Mode of an Antituberculosis Drug to Its Bacterial Target Deciphered in Whole Living Cells by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells [pubmed.ncbi.nlm.nih.gov]
- 9. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical genetic interactions elucidate pathways controlling tuberculosis antibiotic efficacy during infection - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Antituberculosis Agent-7 in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic strategies. Combination therapy remains the cornerstone of effective tuberculosis treatment, and identifying synergistic interactions between new chemical entities and existing antitubercular drugs is a critical step in the drug development pipeline. This guide provides a framework for assessing the synergistic effects of a novel investigational compound, herein referred to as "Antituberculosis agent-7," with first-line anti-TB drugs.
Data Summary: In Vitro Synergy Assessment
The following tables summarize the quantitative data from in vitro synergy testing of this compound against a reference strain of M. tuberculosis H37Rv. The checkerboard assay was employed to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the drug interaction.
Table 1: Minimum Inhibitory Concentrations (MICs) of Individual Agents
| Drug | MIC (µg/mL) |
| This compound | 8 |
| Isoniazid (INH) | 0.1 |
| Rifampicin (RIF) | 0.2 |
| Pyrazinamide (PZA) | 100 |
| Ethambutol (EMB) | 2 |
Table 2: Synergistic Activity of this compound with First-Line TB Drugs
| Drug Combination | MIC of Agent-7 in Combination (µg/mL) | MIC of Co-administered Drug in Combination (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interaction |
| Agent-7 + Isoniazid | 2 | 0.025 | 0.5 | Synergy |
| Agent-7 + Rifampicin | 1 | 0.05 | 0.375 | Synergy |
| Agent-7 + Pyrazinamide | 8 | 100 | 2.0 | Indifference |
| Agent-7 + Ethambutol | 4 | 1 | 1.0 | Additive |
Synergy is defined as an FICI ≤ 0.5, additivity/indifference as an FICI > 0.5 to ≤ 4.0, and antagonism as an FICI > 4.0.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.
Checkerboard Synergy Assay
This assay is a standard method to evaluate the in vitro interaction of two antimicrobial agents.
1. Preparation of Drug Solutions:
-
Stock solutions of this compound, isoniazid, rifampicin, pyrazinamide, and ethambutol are prepared in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Working solutions are prepared by diluting the stock solutions in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).
2. Assay Plate Setup:
-
A 96-well microtiter plate is used to create a two-dimensional array of drug concentrations.
-
Drug A (e.g., this compound) is serially diluted along the x-axis, and Drug B (e.g., Isoniazid) is serially diluted along the y-axis.
-
Each well contains a unique combination of concentrations of the two drugs.
3. Inoculum Preparation:
-
M. tuberculosis H37Rv is grown in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
The culture is diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in 7H9 broth.
4. Incubation:
-
100 µL of the bacterial inoculum is added to each well of the 96-well plate.
-
The plate is sealed and incubated at 37°C for 7-14 days.
5. Determination of MIC:
-
After incubation, 30 µL of a resazurin-based indicator (e.g., AlamarBlue) is added to each well.
-
The plate is incubated for an additional 24-48 hours.
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the drug(s) that prevents this color change.
6. Calculation of FICI:
-
The FICI is calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Time-Kill Kinetics Assay
This assay provides information on the bactericidal or bacteriostatic nature of the drug combination over time.
1. Inoculum Preparation:
-
A mid-log phase culture of M. tuberculosis H37Rv is prepared as described for the checkerboard assay.
2. Experimental Setup:
-
Flasks containing 7H9 broth are supplemented with the drugs at concentrations corresponding to their MICs, both individually and in synergistic combinations (as determined by the checkerboard assay).
-
A no-drug control flask is also included.
3. Incubation and Sampling:
-
The flasks are inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
The flasks are incubated at 37°C with shaking.
-
Aliquots are removed at specified time points (e.g., 0, 2, 4, 7, and 14 days).
4. CFU Enumeration:
-
Serial dilutions of the aliquots are plated on Middlebrook 7H11 agar supplemented with OADC.
-
Plates are incubated at 37°C for 3-4 weeks.
-
The number of colonies is counted to determine the CFU/mL at each time point.
5. Data Analysis:
-
The log10 CFU/mL is plotted against time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.
Visualizing Experimental Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing drug synergy and a hypothetical signaling pathway that could be targeted by this compound.
Caption: Workflow for assessing synergistic effects of antitubercular agents.
Caption: Hypothetical mechanism of synergy between Agent-7 and Isoniazid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
